molecular formula C34H53N15O6 B12395342 MI-1851

MI-1851

Cat. No.: B12395342
M. Wt: 767.9 g/mol
InChI Key: ZMOPQXUTSHXPGZ-KYPHJKQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MI-1851 is a useful research compound. Its molecular formula is C34H53N15O6 and its molecular weight is 767.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H53N15O6

Molecular Weight

767.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide

InChI

InChI=1S/C34H53N15O6/c1-34(2,3)26(30(53)46-23(12-14-54-48-32(39)40)28(51)43-17-21-8-10-22(11-9-21)27(35)36)47-29(52)24(13-15-55-49-33(41)42)45-25(50)16-19-4-6-20(7-5-19)18-44-31(37)38/h4-11,23-24,26H,12-18H2,1-3H3,(H3,35,36)(H,43,51)(H,45,50)(H,46,53)(H,47,52)(H4,37,38,44)(H4,39,40,48)(H4,41,42,49)/t23-,24-,26+/m0/s1

InChI Key

ZMOPQXUTSHXPGZ-KYPHJKQUSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CCON=C(N)N)C(=O)NCC1=CC=C(C=C1)C(=N)N)NC(=O)[C@H](CCON=C(N)N)NC(=O)CC2=CC=C(C=C2)CN=C(N)N

Canonical SMILES

CC(C)(C)C(C(=O)NC(CCON=C(N)N)C(=O)NCC1=CC=C(C=C1)C(=N)N)NC(=O)C(CCON=C(N)N)NC(=O)CC2=CC=C(C=C2)CN=C(N)N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of MI-1851: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of MI-1851, a novel substrate-analog furin inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of viral infections.

Core Mechanism: Inhibition of Furin and Suppression of Viral Glycoprotein Cleavage

This compound functions as a competitive inhibitor of furin, a proprotein convertase that plays a crucial role in the maturation of various cellular and viral proteins. The primary mechanism of action of this compound involves the suppression of the cleavage of the SARS-CoV-2 spike (S) protein. This cleavage is a critical step for the activation of the S protein, enabling the virus to fuse with the host cell membrane and initiate infection. By inhibiting furin, this compound effectively prevents this activation, thereby exerting a potent antiviral effect.[1][2][3]

The inhibition of furin-mediated S protein cleavage has been demonstrated to significantly reduce viral replication. In studies utilizing human lung cancer Calu-3 cells, treatment with this compound at a concentration of 10 μM resulted in a 30- to 75-fold reduction in the titer of infectious SARS-CoV-2 particles.[1] Furthermore, when used in combination with a TMPRSS2 inhibitor, another host protease involved in S protein activation, this compound can lead to a complete blockade of viral replication.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its in vitro characterization.

MI1851_Mechanism_of_Action Mechanism of Action of this compound cluster_virus_entry SARS-CoV-2 Entry Pathway cluster_inhibition Inhibition by this compound SARS_CoV_2 SARS-CoV-2 Virion Spike_Protein Spike Protein (Inactive) SARS_CoV_2->Spike_Protein Furin Furin Spike_Protein->Furin Cleavage at S1/S2 site Spike_Protein_Cleaved Spike Protein (Cleaved) Furin->Spike_Protein_Cleaved ACE2_Receptor ACE2 Receptor Spike_Protein_Cleaved->ACE2_Receptor Binding Viral_Fusion Viral Fusion & Entry ACE2_Receptor->Viral_Fusion Cell_Membrane Host Cell Membrane MI_1851 This compound Inhibition Inhibition MI_1851->Inhibition Inhibition->Furin

Caption: Mechanism of this compound in inhibiting SARS-CoV-2 entry.

MI1851_Experimental_Workflow In Vitro Characterization Workflow for this compound Start This compound Compound Albumin_Binding Human Serum Albumin Binding Assay (Fluorescence Spectroscopy) Start->Albumin_Binding CYP_Inhibition Cytochrome P450 Inhibition Assay (Fluorometric) Start->CYP_Inhibition Cytotoxicity Cytotoxicity Assay (Primary Human Hepatocytes) Start->Cytotoxicity Antiviral_Assay Antiviral Efficacy Assay (e.g., Calu-3 cells) Start->Antiviral_Assay Data_Analysis Data Analysis & Interpretation Albumin_Binding->Data_Analysis CYP_Inhibition->Data_Analysis Cytotoxicity->Data_Analysis Antiviral_Assay->Data_Analysis

Caption: General experimental workflow for in vitro profiling of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Parameter Cell Line Concentration Result Reference
Antiviral ActivityCalu-310 µM30- to 75-fold reduction in virus titer[1]
CytotoxicityPrimary Human HepatocytesUp to 100 µMNo impairment of cell viability[1][2][3]
Human Serum Albumin Binding--No relevant interaction[2][3]
Microsomal StabilityHuman Microsomes50 µM~45% decrease after 60 min[1]
Cytochrome P450 Isozyme Result Reference
CYP1A2No inhibition[1][2][3]
CYP2C9No inhibition[1][2][3]
CYP2C19No inhibition[1][2][3]
CYP2D6No inhibition[1][2][3]
CYP3A4Weak, concentration-dependent inhibition[1][2][3]

Detailed Experimental Protocols

Human Serum Albumin (HSA) Binding Assay (Fluorescence Spectroscopy)
  • Objective: To determine the interaction between this compound and HSA.

  • Materials: Human Serum Albumin (HSA), this compound, phosphate-buffered saline (PBS, pH 7.4).

  • Instrumentation: Fluorescence spectrophotometer.

  • Procedure:

    • A solution of HSA (e.g., 2 µM) in PBS is prepared.

    • The fluorescence emission spectrum of the HSA solution is recorded (excitation wavelength: 295 nm).

    • Increasing concentrations of this compound are titrated into the HSA solution.

    • After each addition, the fluorescence emission spectrum is recorded.

    • Changes in the fluorescence intensity and any shifts in the emission maximum are monitored to assess binding.

    • Ultrafiltration can be used as an orthogonal method to confirm the binding interaction by separating free and protein-bound ligand.

Cytochrome P450 (CYP) Inhibition Assay (Fluorometric)
  • Objective: To evaluate the inhibitory effect of this compound on major CYP isozymes.

  • Materials: Human liver microsomes or recombinant CYP enzymes, specific fluorogenic substrates for each CYP isozyme (e.g., for CYP3A4), NADPH regenerating system, this compound, positive control inhibitors (e.g., ketoconazole for CYP3A4).

  • Instrumentation: Plate reader with fluorescence detection capabilities.

  • Procedure:

    • Human liver microsomes or recombinant CYP enzymes are pre-incubated with this compound at various concentrations in a multi-well plate.

    • The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate and the NADPH regenerating system.

    • The plate is incubated at 37°C for a defined period.

    • The reaction is stopped, and the fluorescence of the product is measured using a plate reader.

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to the vehicle control.

    • IC50 values are determined from the concentration-response curves.

Cytotoxicity Assay in Primary Human Hepatocytes
  • Objective: To assess the potential cytotoxic effects of this compound on primary human hepatocytes.

  • Materials: Cryopreserved primary human hepatocytes, appropriate cell culture medium and supplements, this compound, positive control cytotoxic compounds, cell viability reagent (e.g., resazurin-based or ATP-based).

  • Instrumentation: Cell culture incubator, microscope, plate reader for absorbance, fluorescence, or luminescence.

  • Procedure:

    • Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated multi-well plates.

    • After attachment and recovery, the cells are treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

    • Following the treatment period, a cell viability reagent is added to the wells according to the manufacturer's instructions.

    • The plate is incubated to allow for the conversion of the reagent by viable cells.

    • The absorbance, fluorescence, or luminescence is measured using a plate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a promising antiviral candidate that targets a host-cell factor, the furin protease, which is essential for the activation of the SARS-CoV-2 spike protein. Its mechanism of action, involving the inhibition of spike protein cleavage, leads to a significant reduction in viral replication. In vitro studies have demonstrated a favorable safety profile, with no significant cytotoxicity observed in primary human hepatocytes at effective concentrations and minimal interaction with major drug-metabolizing enzymes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

MI-1851: A Technical Guide to its Biological Targets and Associated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1851 is a peptidomimetic small molecule that has garnered significant interest as a potent and selective inhibitor of furin, a proprotein convertase vital for the maturation of a wide array of proteins. This technical guide provides an in-depth overview of the biological targets of this compound, the signaling pathways it modulates, and the experimental methodologies used for its characterization. The primary focus of research on this compound has been its application as an antiviral agent, particularly against SARS-CoV-2, where it has demonstrated significant efficacy in preclinical studies.[1]

Core Biological Target: Furin

The principal biological target of this compound is furin , a calcium-dependent serine endoprotease belonging to the proprotein convertase subtilisin/kexin (PCSK) family. Furin is ubiquitously expressed and predominantly localized in the trans-Golgi network (TGN), where it plays a crucial role in the proteolytic processing and activation of a diverse range of precursor proteins.

Furin recognizes and cleaves proteins at specific polybasic amino acid sequences, typically Arg-X-Lys/Arg-Arg↓. This cleavage is essential for the maturation and subsequent biological activity of numerous substrates, including:

  • Viral Glycoproteins: The spike proteins of many viruses, including SARS-CoV-2, influenza virus, and HIV, require furin-mediated cleavage for their activation, which is a critical step for viral entry into host cells.[2]

  • Bacterial Toxins: Several bacterial toxins are synthesized as inactive precursors and require furin cleavage for their toxic activity.

  • Growth Factors and Receptors: Precursors of growth factors such as Transforming Growth Factor-beta (TGF-β) and Nerve Growth Factor (NGF), as well as receptors like the insulin pro-receptor, are processed by furin.

  • Hormones and Neuropeptides: Many hormones and neuropeptides are synthesized as larger pro-hormones and pro-peptides that require furin cleavage to become biologically active.

  • Extracellular Matrix Proteins and Integrins: Components of the extracellular matrix and cell adhesion molecules are also substrates for furin, implicating it in tissue remodeling and cell migration.

By inhibiting furin, this compound effectively blocks the maturation of these and other substrate proteins, leading to a range of biological effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

Cell LineAssay TypeEndpointThis compound Concentration (µM)ResultReference
Calu-3Viral Titer ReductionReduction in infectious virus1030- to 75-fold reduction[3]
Calu-3Viral Titer ReductionReduction in SARS-CoV-2 multiplication (in combination with 50 µM MI-432)50100- to 250-fold decrease[3]

Table 2: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound

CYP IsoformTest SystemSubstrateThis compound Concentration (µM)InhibitionReference
CYP1A2Human Liver MicrosomesFluorometricNot specifiedNo significant inhibition[4][5]
CYP2C9Human Liver MicrosomesFluorometricNot specifiedNo significant inhibition[4][5]
CYP2C19Human Liver MicrosomesFluorometricNot specifiedNo significant inhibition[4][5]
CYP2D6Human Liver MicrosomesFluorometricNot specifiedNo significant inhibition[4][5]
CYP3A4Human Liver MicrosomesFluorometric20Weak inhibition[4]
CYP3A4Recombinant Human CYP3A4Testosterone20Weak inhibition[4]
CYP3A4Primary Human HepatocytesChemiluminescent20-100Significant, concentration-dependent inhibition[4]

Table 3: Cytotoxicity Profile of this compound

Cell LineAssay TypeIncubation TimeThis compound Concentration (µM)ResultReference
Primary Human HepatocytesMTS Assay24 hoursUp to 100No significant effect on cell viability[4]
Calu-3Not specifiedNot specified50Considered safe for use in cell culture[4]

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of furin. This leads to the modulation of signaling pathways that are dependent on furin-mediated protein processing.

Viral Entry Pathway

In the context of viral infections, this compound directly interferes with the viral entry pathway. For enveloped viruses like SARS-CoV-2, the spike (S) protein on the viral surface must be cleaved at the S1/S2 and S2' sites to facilitate membrane fusion and entry into the host cell. Furin is the primary host protease responsible for the cleavage at the S1/S2 site. By inhibiting furin, this compound prevents this crucial cleavage event, thereby blocking viral entry and subsequent replication.

Viral_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell Virus Virus Spike Protein (Uncleaved) Spike Protein (Uncleaved) ACE2 ACE2 Spike Protein (Uncleaved)->ACE2 Binding Viral Entry Viral Entry Spike Protein (Uncleaved)->Viral Entry Blocked Furin Furin Furin->Spike Protein (Uncleaved) Cleavage This compound This compound This compound->Furin Inhibition Replication Replication Viral Entry->Replication

Caption: Inhibition of SARS-CoV-2 entry by this compound.

Potential Modulation of Host Signaling Pathways

Given the vast number of endogenous substrates for furin, this compound has the potential to modulate a variety of host cell signaling pathways. While direct experimental evidence for this compound's effects on these pathways is still emerging, its known mechanism of action allows for informed hypotheses.

  • TGF-β Signaling: Furin is responsible for the proteolytic activation of the TGF-β precursor protein. The TGF-β signaling pathway is crucial in regulating cell growth, differentiation, and immune responses. By inhibiting furin, this compound could potentially downregulate TGF-β signaling, which may have implications in diseases characterized by excessive TGF-β activity, such as fibrosis and certain cancers.

  • Notch Signaling: The Notch receptor undergoes a critical furin-dependent cleavage step in the trans-Golgi network during its maturation. The Notch signaling pathway is fundamental for cell-fate decisions during development and in adult tissues. Inhibition of furin by this compound could therefore interfere with Notch receptor maturation and subsequent signaling, impacting processes like neurogenesis, angiogenesis, and immune cell development.

  • Growth Factor Signaling: Several growth factor receptors, including the insulin-like growth factor receptor (IGF-1R) and fibroblast growth factor receptor (FGFR), are processed by furin. By inhibiting this processing, this compound could potentially attenuate the signaling cascades downstream of these receptors, which are often implicated in cell proliferation and survival.

Host_Signaling_Modulation cluster_pathways Potential Downstream Effects This compound This compound Furin Furin This compound->Furin Inhibition TGF-beta Signaling TGF-beta Signaling Furin->TGF-beta Signaling Activation Notch Signaling Notch Signaling Furin->Notch Signaling Activation Growth Factor Signaling Growth Factor Signaling Furin->Growth Factor Signaling Activation

Caption: Potential modulation of host signaling pathways by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Furin Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against furin.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

  • This compound

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add recombinant furin to each well.

  • Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic furin substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) over time.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

SARS-CoV-2 Viral Titer Reduction Assay (Plaque Assay)

This protocol is used to quantify the effect of this compound on the production of infectious SARS-CoV-2 particles.

Materials:

  • Calu-3 cells

  • SARS-CoV-2 isolate

  • Complete cell culture medium

  • This compound

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed Calu-3 cells in 6-well plates and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Infect the cells with a known titer of SARS-CoV-2 for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium containing the respective concentrations of this compound to each well.

  • Incubate the plates for 48-72 hours at 37°C.

  • Fix the cells with 4% paraformaldehyde.

  • Remove the overlay and stain the cells with crystal violet.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of viral titer reduction compared to the vehicle control.

Viral_Titer_Workflow A Seed Calu-3 cells B Pre-treat with this compound A->B C Infect with SARS-CoV-2 B->C D Add overlay with this compound C->D E Incubate (48-72h) D->E F Fix and Stain E->F G Count Plaques & Analyze F->G

Caption: Workflow for SARS-CoV-2 plaque reduction assay.

CYP Inhibition Assay (Fluorometric Method)

This protocol outlines the procedure for assessing the inhibitory effect of this compound on various CYP450 isoforms.

Materials:

  • Human liver microsomes

  • Specific fluorogenic substrates for each CYP isoform

  • NADPH regenerating system

  • This compound

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add human liver microsomes, the specific CYP substrate, and the this compound dilutions or vehicle control.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time at 37°C.

  • Stop the reaction (e.g., by adding acetonitrile).

  • Measure the fluorescence of the metabolite formed.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Cytotoxicity Assay (MTS Assay)

This protocol is used to evaluate the potential cytotoxic effects of this compound on cells.

Materials:

  • Primary Human Hepatocytes or other cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTS reagent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate for 24 hours at 37°C.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a potent furin inhibitor with demonstrated antiviral activity against SARS-CoV-2. Its primary mechanism of action is the blockade of furin-mediated cleavage of the viral spike protein, which is essential for viral entry. The available data indicate a favorable in vitro safety profile with minimal off-target effects on major CYP450 enzymes, although some inhibition of CYP3A4 is observed at higher concentrations. The broad substrate repertoire of furin suggests that this compound may have wider therapeutic applications by modulating key signaling pathways such as TGF-β, Notch, and growth factor signaling. Further research is warranted to fully elucidate the impact of this compound on these host cell pathways and to explore its therapeutic potential in a broader range of diseases.

References

The Critical Role of Furin Cleavage in Viral Entry and its Inhibition by MI-1851: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The entry of numerous pathogenic viruses into host cells is a critical, multi-step process that often relies on the host cellular protease, furin. Furin-mediated cleavage of viral envelope glycoproteins is a key priming event that renders them fusion-competent, enabling the viral and host cell membranes to merge and release the viral genetic material into the cytoplasm. This dependency on a host factor presents a compelling target for broad-spectrum antiviral therapeutics. This technical guide provides an in-depth exploration of the role of furin in viral entry, with a particular focus on the promising furin inhibitor, MI-1851. We will delve into the molecular mechanisms of furin cleavage, its significance across various viral families, and the quantitative efficacy of this compound. Detailed experimental protocols for assessing furin activity and viral inhibition are provided, alongside visual representations of key pathways and workflows to facilitate a comprehensive understanding of this important antiviral strategy.

The Role of Furin in Viral Pathogenesis

Furin, a ubiquitously expressed proprotein convertase, plays a crucial role in the maturation of a wide array of cellular and pathogenic proteins.[1][2] In the context of viral infections, furin is a key host factor that many viruses exploit to activate their surface glycoproteins, a process essential for viral infectivity.

Mechanism of Furin Cleavage

Viral envelope glycoproteins are often synthesized as inactive precursors. For the virus to become infectious, these precursors must be cleaved by a host protease at a specific recognition site. Furin recognizes and cleaves proteins at multibasic amino acid motifs, typically Arg-X-Lys/Arg-Arg↓ (where X is any amino acid). This cleavage event triggers a conformational change in the glycoprotein, exposing the fusion peptide, which is a short, hydrophobic region that inserts into the host cell membrane, initiating the fusion process.

Viruses Dependent on Furin Cleavage

A diverse range of medically important viruses rely on furin for their activation, making it a broad-spectrum antiviral target. Notable examples include:

  • Coronaviruses: The spike (S) protein of SARS-CoV-2, the causative agent of COVID-19, possesses a furin cleavage site at the S1/S2 boundary, which is crucial for its efficient entry into human lung cells.[3][4]

  • Influenza Viruses: Highly pathogenic avian influenza (HPAI) viruses, such as H5N1, are characterized by the presence of a multibasic cleavage site in their hemagglutinin (HA) protein, which is cleaved by furin. This allows for systemic viral dissemination and high pathogenicity.

  • Human Immunodeficiency Virus (HIV): The envelope glycoprotein precursor, gp160, of HIV-1 is cleaved by furin into the mature gp120 and gp41 subunits, which are essential for viral entry.[2][5]

  • Ebola Virus: The glycoprotein (GP) of the Ebola virus is cleaved by furin into GP1 and GP2 subunits, a step that is important for the virus's ability to infect host cells.[6][7]

This compound: A Potent Furin Inhibitor

This compound is a peptidomimetic competitive reversible inhibitor of furin that has shown significant promise as a broad-spectrum antiviral agent.[3] Its mechanism of action involves binding to the active site of furin, thereby preventing the cleavage of viral glycoproteins.

Quantitative Efficacy of this compound

The potency of this compound has been demonstrated in various in vitro studies. The following tables summarize the available quantitative data on its efficacy.

Inhibitor Target Parameter Value Cell Line Virus Reference
This compoundFurinK_i10.1 pM--[3]
Inhibitor Virus Assay Cell Line Concentration Effect Reference
This compoundSARS-CoV-2Viral Titer ReductionCalu-310 µM30- to 190-fold reduction[3]
This compoundHighly Pathogenic Avian Influenza A (SC35M)Viral Titer ReductionA549Not specifiedEffectively inhibited[8]

Note: Further quantitative data (IC50/EC50) for this compound against a broader range of viruses is a subject of ongoing research.

In Vitro Characterization of this compound

Studies have shown that this compound exhibits favorable in vitro properties. It has been observed to have minimal interaction with human serum albumin and does not significantly inhibit several key cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, and 2D6), suggesting a lower potential for drug-drug interactions.[3] However, some inhibition of CYP3A4 has been noted at higher concentrations.[3][9] Cytotoxicity assays have demonstrated that this compound does not significantly impair the viability of primary human hepatocytes at concentrations up to 100 µM.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of furin in viral entry and the efficacy of inhibitors like this compound.

Fluorogenic Furin Activity Assay

This assay measures the enzymatic activity of furin using a synthetic peptide substrate that fluoresces upon cleavage.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.

  • In a 96-well plate, add 50 µL of recombinant furin solution to each well.

  • Add 25 µL of the inhibitor dilutions to the respective wells. Include a no-inhibitor control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic furin substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes.

  • Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence curve.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Viral Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in infectious virus particles in the presence of an inhibitor.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Test inhibitor (e.g., this compound)

  • Cell culture medium

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet solution

Procedure:

  • Seed a 12-well plate with the host cell line and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units) with each inhibitor dilution. Incubate at 37°C for 1 hour.

  • Remove the medium from the cell monolayers and inoculate with the virus-inhibitor mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with the overlay medium.

  • Incubate for 2-3 days at 37°C until plaques are visible.

  • Fix the cells with a formaldehyde solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the no-inhibitor control.

  • Determine the EC50 value of the inhibitor.

Pseudotyped Virus Entry Assay

This assay utilizes a safe, replication-deficient viral core (e.g., from HIV or VSV) pseudotyped with the envelope glycoprotein of a pathogenic virus to study viral entry.

Materials:

  • HEK293T cells

  • Plasmids encoding the viral core, the desired viral glycoprotein (e.g., SARS-CoV-2 Spike), and a reporter gene (e.g., luciferase or GFP)

  • Host cell line expressing the appropriate receptor (e.g., HEK293T-ACE2)

  • Test inhibitor (e.g., this compound)

  • Luciferase assay reagent or flow cytometer

Procedure:

  • Production of Pseudotyped Virus: Co-transfect HEK293T cells with the plasmids encoding the viral core, glycoprotein, and reporter gene.

  • Harvest the supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.

  • Infection Assay: Seed the host cell line in a 96-well plate.

  • Pre-incubate the pseudotyped virus with serial dilutions of the test inhibitor for 1 hour at 37°C.

  • Infect the host cells with the virus-inhibitor mixtures.

  • Incubate for 48-72 hours.

  • Measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Cell Fusion Assay

This assay measures the ability of a viral glycoprotein expressed on the surface of one cell to mediate fusion with a neighboring receptor-expressing cell.

Materials:

  • "Effector" cells expressing the viral glycoprotein (e.g., HEK293T-Spike)

  • "Target" cells expressing the viral receptor and a reporter system (e.g., HEK293T-ACE2 with a luciferase reporter)

  • Test inhibitor (e.g., this compound)

  • Luciferase assay reagent

Procedure:

  • Seed the effector and target cells in separate plates.

  • Treat the effector cells with serial dilutions of the test inhibitor.

  • Co-culture the effector and target cells at a 1:1 ratio.

  • Incubate for 18-24 hours to allow for cell fusion.

  • Lyse the cells and measure the luciferase activity, which is indicative of cell fusion.

  • Calculate the percentage of fusion inhibition and determine the IC50 value.

Western Blot Analysis of Glycoprotein Cleavage

This technique is used to visualize the cleavage of the viral glycoprotein precursor into its mature subunits.

Materials:

  • Cells infected with the virus or transfected with a plasmid expressing the glycoprotein

  • Lysis buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Primary antibody specific to the viral glycoprotein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of both the precursor and cleaved subunits indicates furin activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in viral entry and its inhibition is crucial for a clear understanding. The following diagrams, created using Graphviz (DOT language), illustrate the key pathways and workflows.

Caption: Furin-mediated viral entry pathway.

Inhibitor_Screening_Workflow start Start: Compound Library in_vitro_assay In Vitro Furin Activity Assay start->in_vitro_assay hit_id Hit Identification (Potent Inhibitors) in_vitro_assay->hit_id cell_based_assay Cell-Based Viral Entry/Fusion Assay hit_id->cell_based_assay lead_selection Lead Candidate Selection (e.g., this compound) cell_based_assay->lead_selection preclinical Preclinical Studies (In vivo efficacy, toxicology) lead_selection->preclinical clinical Clinical Trials preclinical->clinical

Caption: Workflow for furin inhibitor screening.

Conclusion and Future Directions

The indispensable role of furin in the life cycle of numerous viruses establishes it as a high-value target for the development of broad-spectrum antiviral drugs. The furin inhibitor this compound has demonstrated significant potential in preclinical studies, exhibiting potent inhibition of furin and effective suppression of viral replication, particularly against SARS-CoV-2. The detailed experimental protocols and workflows provided in this guide are intended to equip researchers with the necessary tools to further investigate the therapeutic potential of furin inhibitors. Future research should focus on expanding the quantitative analysis of this compound against a wider range of furin-dependent viruses, optimizing its pharmacokinetic and pharmacodynamic properties, and advancing lead candidates into clinical trials. The continued exploration of furin inhibition represents a promising avenue in our ongoing battle against viral diseases.

References

MI-1851: A Promising Host-Targeted Antiviral for Emerging Viral Threats

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence and re-emergence of viral pathogens pose a continuous and significant threat to global health. The development of broad-spectrum antiviral agents that can be rapidly deployed against novel viruses is a critical priority. MI-1851, a substrate-analog inhibitor of the host protease furin, has emerged as a promising candidate in this arena. By targeting a host cellular factor essential for the maturation and activation of numerous viral glycoproteins, this compound offers a potential therapeutic strategy that is less susceptible to the development of viral resistance. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, demonstrated antiviral activity against SARS-CoV-2, and its potential applicability to other emerging viruses such as influenza, dengue, Zika, and Ebola. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate further research and development of this potential antiviral agent.

Introduction: The Rationale for Targeting Host Proteases

Traditional antiviral therapies have predominantly focused on directly targeting viral enzymes or proteins. While often effective, this approach can be limited by the rapid mutation rates of viruses, leading to the emergence of drug-resistant strains. An alternative and increasingly attractive strategy is to target host cellular factors that are co-opted by viruses for their replication. Host-targeting antivirals (HTAs) present a higher barrier to resistance, as viruses would need to evolve to utilize alternative host pathways, a significantly more complex process than single point mutations in viral proteins.

Furin, a ubiquitously expressed proprotein convertase, is a key host protease involved in the processing and activation of a wide array of cellular and pathogenic proteins, including the surface glycoproteins of numerous viruses. By cleaving these glycoproteins at specific recognition sites, furin facilitates viral entry into host cells and subsequent replication. This central role in the life cycle of multiple unrelated viruses makes furin an attractive target for the development of broad-spectrum antiviral drugs.

This compound: A Potent Furin Inhibitor

This compound is a synthetic, competitive, and reversible inhibitor of furin. As a substrate-analog, it is designed to mimic the natural substrate of furin, thereby binding to the enzyme's active site and preventing the cleavage of viral glycoproteins. This mechanism effectively blocks a critical step in the viral life cycle, leading to a significant reduction in the production of infectious viral particles.

Mechanism of Action: Inhibition of Viral Glycoprotein Cleavage

The primary mechanism of action of this compound is the inhibition of furin-mediated cleavage of viral surface glycoproteins. This process is essential for the activation and maturation of many viruses, enabling them to efficiently infect host cells.

SARS-CoV-2 Spike Protein Processing

The spike (S) protein of SARS-CoV-2, which mediates viral entry into host cells, requires proteolytic processing at the S1/S2 and S2' sites. Furin is the primary host protease responsible for the cleavage at the S1/S2 site, which is crucial for priming the S protein for subsequent fusion with the host cell membrane. This compound directly inhibits this cleavage event, resulting in the production of non-infectious virions with uncleaved S proteins.[1][2]

SARS_CoV_2_Entry_and_MI1851_Inhibition cluster_host_cell Host Cell Environment SARS_CoV_2 SARS-CoV-2 Virion ACE2 ACE2 Receptor SARS_CoV_2->ACE2 binds to Host_Cell Host Cell Furin Furin Spike_Cleavage Spike Protein Cleavage (S1/S2) Furin->Spike_Cleavage mediates MI1851 This compound MI1851->Furin inhibits No_Infection Infection Blocked Viral_Entry Viral Entry (Membrane Fusion) Spike_Cleavage->Viral_Entry enables Replication Viral Replication Viral_Entry->Replication leads to Infection Infection Replication->Infection

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.

Antiviral Activity of this compound

Demonstrated Efficacy Against SARS-CoV-2

In vitro studies have demonstrated the potent antiviral activity of this compound against SARS-CoV-2. A single treatment of Calu-3 human airway epithelial cells with this compound has been shown to significantly reduce the titers of infectious virus.[1]

Virus Cell Line This compound Concentration (µM) Viral Titer Reduction Reference
SARS-CoV-2Calu-31030- to 75-fold[1]
SARS-CoV-2Calu-350 (in combination with MI-432)100- to 250-fold[1]
Potential Broad-Spectrum Activity Against Other Emerging Viruses

The reliance of numerous emerging viruses on furin for their replication suggests that this compound may possess broad-spectrum antiviral activity.

  • Influenza Virus: Highly pathogenic avian influenza (HPAI) viruses, such as H5N1, possess a multibasic cleavage site in their hemagglutinin (HA) protein that is cleaved by furin. This cleavage is a key determinant of their virulence and systemic spread. Inhibition of furin has been shown to be an effective strategy against HPAI viruses.

  • Dengue Virus (DENV): The maturation of DENV particles involves the cleavage of the precursor membrane (prM) protein by furin in the trans-Golgi network. This cleavage is essential for the production of infectious virions. Furin inhibitors have been shown to effectively block DENV replication.

  • Zika Virus (ZIKV): Similar to Dengue virus, Zika virus maturation also requires the furin-mediated cleavage of its prM protein. Therefore, furin inhibitors represent a promising therapeutic avenue for Zika virus infections.

  • Ebola Virus (EBOV): The glycoprotein (GP) of Ebola virus is cleaved by furin into GP1 and GP2 subunits. While this cleavage is not strictly essential for viral entry in all cell types, it is believed to play a role in the virus's pathogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antiviral and cytotoxic properties.

Viral Titer Reduction Assay (Plaque Assay)

This assay quantifies the concentration of infectious virus in a sample.

Plaque_Assay_Workflow Start Start Cell_Seeding Seed susceptible cells in multi-well plates Start->Cell_Seeding Confluent_Monolayer Incubate to form a confluent monolayer Cell_Seeding->Confluent_Monolayer Serial_Dilutions Prepare serial dilutions of virus stock Infection Infect cell monolayers with diluted virus Confluent_Monolayer->Infection Serial_Dilutions->Infection Incubation Incubate to allow viral adsorption Infection->Incubation Overlay Add semi-solid overlay (e.g., agarose) Incubation->Overlay Plaque_Formation Incubate for several days to allow plaque formation Overlay->Plaque_Formation Staining Fix and stain cells (e.g., crystal violet) Plaque_Formation->Staining Counting Count plaques and calculate viral titer (PFU/mL) Staining->Counting End End Counting->End

Caption: Workflow for a standard viral plaque assay.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, Calu-3) into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in an appropriate cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing a low concentration of agarose or methylcellulose to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining and Counting: Once plaques are visible, fix the cells (e.g., with 4% formaldehyde) and stain with a solution such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTS or resazurin reduction assay.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to calculate the 50% cytotoxic concentration (CC50).

In Vitro Furin Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit furin activity.

Furin_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare assay buffer, recombinant furin, and fluorogenic substrate Start->Prepare_Reagents Compound_Dilution Prepare serial dilutions of this compound Prepare_Reagents->Compound_Dilution Incubation Incubate recombinant furin with this compound dilutions Prepare_Reagents->Incubation Compound_Dilution->Incubation Add_Substrate Add fluorogenic furin substrate to initiate the reaction Incubation->Add_Substrate Measure_Fluorescence Measure fluorescence over time (kinetic read) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate the rate of substrate cleavage and determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro furin inhibition assay.

Protocol:

  • Reagent Preparation: Prepare an assay buffer containing recombinant human furin and a fluorogenic furin substrate (e.g., Boc-RVRR-AMC).

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the recombinant furin with the different concentrations of this compound. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression.

In Vitro Pharmacological Profile of this compound

Preclinical evaluation of this compound has provided insights into its pharmacokinetic and toxicological properties.

  • Cytotoxicity: this compound did not impair the viability of primary human hepatocytes at concentrations up to 100 µM.[1]

  • Interaction with Cytochrome P450 (CYP) Enzymes: this compound did not inhibit CYP1A2, 2C9, 2C19, and 2D6 enzymes. A weak inhibition of CYP3A4 was observed in human hepatocytes and with human recombinant CYP3A4.[1]

  • Human Serum Albumin (HSA) Binding: this compound showed no significant interaction with human serum albumin.[1]

  • Microsomal Stability: this compound was significantly depleted by human microsomes, with approximately 45.7% depletion after a 60-minute incubation.[1]

Future Directions and Conclusion

This compound represents a promising lead compound for the development of a broad-spectrum antiviral agent. Its mechanism of action, targeting the host protease furin, offers a high barrier to the development of viral resistance. While its efficacy against SARS-CoV-2 has been demonstrated, further in-depth studies are warranted to evaluate its antiviral activity against a wider range of emerging viruses, including influenza, dengue, Zika, and Ebola.

Future research should focus on:

  • In vivo efficacy studies in relevant animal models for various viral diseases.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to optimize dosing and administration routes.

  • Lead optimization to improve potency, selectivity, and metabolic stability.

  • Investigation of potential off-target effects and long-term safety.

References

Investigating the Enzymatic Inhibition Kinetics of MI-1851: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic inhibition kinetics of MI-1851, a potent, substrate-analog, and reversible inhibitor of the proprotein convertase furin. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development of this compound.

Introduction to this compound and its Target, Furin

This compound is a synthetic, peptidomimetic inhibitor designed to target furin, a calcium-dependent serine endoprotease of the proprotein convertase family. Furin plays a crucial role in the post-translational modification and activation of a wide array of precursor proteins within the trans-Golgi network. Its substrates include hormones, growth factors, receptors, and viral envelope glycoproteins. The ability of furin to process viral proteins, such as the spike (S) protein of SARS-CoV-2, is essential for viral entry into host cells, making furin a compelling target for antiviral therapeutic strategies. This compound has demonstrated significant potential in this area by effectively blocking the furin-mediated cleavage of the SARS-CoV-2 spike protein.

Quantitative Inhibition Kinetics of this compound

This compound exhibits potent inhibitory activity against furin. The key quantitative parameter defining its efficacy is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus, greater inhibitory potency.

InhibitorTarget EnzymeInhibition Constant (Ki)Effective Concentration (in cell-based assays)
This compoundFurin10.1 pM[1][2][3]10 µM (in Calu-3 cells)[2]

Experimental Protocols

In Vitro Furin Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the enzymatic inhibition kinetics of this compound against furin using a fluorogenic substrate.

Materials:

  • Recombinant human furin

  • This compound (or other test inhibitors)

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

    • Prepare a working solution of recombinant human furin in assay buffer.

    • Prepare a working solution of the fluorogenic furin substrate in assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the furin solution.

    • Add the serially diluted this compound solutions to the respective wells. Include a control well with assay buffer and no inhibitor.

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • For competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Visualizations

Signaling Pathway: Furin-Mediated SARS-CoV-2 Entry and its Inhibition by this compound

G cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 Binding Endosome Endosome ACE2->Endosome Endocytosis Furin Furin Furin->Spike Cleavage at S1/S2 site TMPRSS2 TMPRSS2 TMPRSS2->Spike Cleavage at S2' site Viral_Entry Viral Genome Release Endosome->Viral_Entry MI1851 This compound MI1851->Furin Inhibition

Caption: Furin-mediated cleavage of the SARS-CoV-2 spike protein, a critical step for viral entry, is inhibited by this compound.

Experimental Workflow: Determination of Furin Inhibition Kinetics

G A Prepare Reagents: - Recombinant Furin - this compound (serial dilutions) - Fluorogenic Substrate B Incubate Furin with this compound A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence Kinetics C->D E Calculate Initial Velocities (V₀) D->E F Determine IC50 and Ki Values E->F

Caption: Workflow for determining the enzymatic inhibition kinetics of this compound against furin using a fluorometric assay.

Conclusion

This compound is a highly potent inhibitor of furin, with a Ki value in the picomolar range. Its mechanism of action, which involves the blockade of furin-mediated cleavage of viral glycoproteins, presents a promising avenue for the development of broad-spectrum antiviral therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other furin inhibitors.

References

MI-1851: An In-Depth Technical Guide to its Core Research Applications in Cellular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1851 is a potent and specific substrate-analog inhibitor of furin, a proprotein convertase that plays a pivotal role in the maturation of a wide array of proteins.[1][2] Furin is implicated in numerous physiological and pathological processes, including viral and bacterial pathogenesis, as well as cancer progression.[3][4] This technical guide provides a comprehensive overview of the current and potential research applications of this compound in cellular biology, with a focus on its mechanism of action, effects on cellular processes such as apoptosis and cell cycle, and its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of relevant signaling pathways and workflows.

Core Mechanism of Action: Furin Inhibition

This compound functions as a competitive reversible inhibitor of furin, a calcium-dependent serine endoprotease of the proprotein convertase family.[2] Furin is primarily localized in the trans-Golgi network (TGN) and is responsible for the proteolytic cleavage and activation of a multitude of precursor proteins at the specific recognition motif RX(K/R)R↓.[4]

By inhibiting furin, this compound effectively blocks the maturation and subsequent biological activity of its downstream substrates. This mechanism is central to its observed antiviral, antibacterial, and potential anticancer effects.

Antiviral and Antimicrobial Applications

The most extensively documented application of this compound is in the field of virology, particularly against SARS-CoV-2. This compound has been shown to suppress the cleavage of the SARS-CoV-2 spike protein, a critical step for viral entry into host cells, leading to a significant reduction in viral replication.[2][3]

This compound has also demonstrated efficacy as an antimicrobial agent. By inhibiting furin, it can block the activation of bacterial toxins, thereby reducing their pathogenic effects.[5]

Quantitative Data: Antiviral Efficacy of this compound
Cell LineVirusThis compound Concentration (µM)Reduction in Viral TiterReference
Calu-3SARS-CoV-21030- to 75-fold[2]
Calu-3SARS-CoV-250 (in combination with MI-432)100- to 250-fold[2]
A549Avian Influenza A (SC35M)Not SpecifiedEffective Inhibition[3]

Applications in Cancer Cellular Biology

While direct studies on this compound in cancer cell lines are emerging, the established role of furin in cancer progression provides a strong rationale for its investigation as a potential anti-cancer agent. Furin is overexpressed in various cancers, including those of the breast, head and neck, and brain.[1] This overexpression is correlated with increased tumor aggression and metastasis.[1]

Furin promotes cancer progression through the activation of key proteins involved in invasion and proliferation, such as:

  • Matrix Metalloproteinases (MMPs): Furin activates pro-MMPs, like MT1-MMP, which degrade the extracellular matrix, facilitating cancer cell invasion and metastasis.

  • Growth Factors: Furin processes and activates growth factors and their receptors, such as Transforming Growth Factor-β (TGF-β) and Insulin-like Growth Factor Receptor (IGF-1R), which are crucial for tumor growth and survival.

A study on a non-specified furin inhibitor in the MCF-7 breast cancer cell line demonstrated that furin inhibition leads to a time- and dose-dependent inhibition of cell proliferation and induction of apoptosis.[6] As a potent furin inhibitor, this compound is hypothesized to exert similar effects.

Signaling Pathways in Furin-Mediated Cancer Progression

The following diagram illustrates the central role of furin in activating pathways that promote cancer cell invasion and proliferation. This compound, by inhibiting furin, can theoretically disrupt these processes.

Furin_Cancer_Signaling cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell pro-MMP pro-MMP Furin Furin pro-MMP->Furin pro-TGF-beta pro-TGF-β pro-TGF-beta->Furin ECM_Degradation ECM Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis This compound This compound This compound->Furin Inhibits MMP Active MMP Furin->MMP Activates TGF-beta Active TGF-β Furin->TGF-beta Activates MMP->ECM_Degradation TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor Signaling_Cascade Intracellular Signaling Cascade TGF-beta_Receptor->Signaling_Cascade Proliferation_Survival Proliferation & Survival Signaling_Cascade->Proliferation_Survival

Furin's role in activating cancer-promoting pathways.
Apoptosis Induction

Inhibition of furin has been shown to induce apoptosis in MCF-7 breast cancer cells.[6] This process involves the activation of the caspase cascade.

ParameterObservationReference
Cell ProliferationInhibited in a time- and dose-dependent manner[6]
ApoptosisInduced[6]
Caspase-3, -8, -9Activated[6]

The following diagram illustrates the proposed apoptotic pathway initiated by furin inhibition.

Furin_Inhibition_Apoptosis This compound This compound Furin Furin This compound->Furin Inhibits Anti-apoptotic_factors Pro-survival Protein Activation (e.g., via TGF-β) Furin->Anti-apoptotic_factors Activates Caspase_Cascade Caspase-8, Caspase-9, Caspase-3 Activation Furin->Caspase_Cascade Inhibition leads to Apoptosis_Inhibition Inhibition of Apoptosis Anti-apoptotic_factors->Apoptosis_Inhibition Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Proposed apoptotic pathway via furin inhibition.

Experimental Protocols

Cell Viability and Proliferation Assay (MTS Assay)

This protocol is adapted from a study on this compound's effect on primary human hepatocytes and is applicable to cancer cell lines.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) for 24, 48, and 72 hours.[2]

  • MTS Reagent Addition: Remove the medium and wash cells with PBS. Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) diluted in a phenol red-free medium to each well.[2]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Apoptosis Markers

This protocol is based on a study investigating a furin inhibitor's effect on MCF-7 cells.[6]

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Caspase-3, cleaved Caspase-3, Caspase-8, and Caspase-9 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Invasion Assay (Boyden Chamber Assay)

This is a general protocol to assess the effect of this compound on cancer cell invasion.

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., 8 µm pore size) with a serum-free medium.

  • Cell Preparation: Starve cancer cells in a serum-free medium for 24 hours. Resuspend the cells in a serum-free medium containing different concentrations of this compound.

  • Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber. Seed the prepared cells into the upper chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal and Staining: Remove non-invading cells from the upper surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

The workflow for an invasion assay is depicted below.

Invasion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Rehydrate Rehydrate Matrigel Inserts Add_Chemoattractant Add Chemoattractant to Lower Chamber Rehydrate->Add_Chemoattractant Starve_Cells Serum-starve Cancer Cells Prepare_Cells Resuspend Cells with this compound Starve_Cells->Prepare_Cells Seed_Cells Seed Cells into Upper Chamber Prepare_Cells->Seed_Cells Add_Chemoattractant->Seed_Cells Incubate Incubate 24-48h Seed_Cells->Incubate Remove_Noninvaders Remove Non-invading Cells Incubate->Remove_Noninvaders Fix_Stain Fix and Stain Invading Cells Remove_Noninvaders->Fix_Stain Quantify Quantify Invasion Fix_Stain->Quantify

Workflow for a Boyden chamber invasion assay.

Safety and Pharmacokinetic Profile

In vitro studies have provided initial insights into the safety and pharmacokinetic properties of this compound.

Quantitative Data: In Vitro Characterization of this compound
ParameterFindingCell/SystemReference
CytotoxicityNo significant effect on cell viability up to 100 µMPrimary Human Hepatocytes[2]
Human Serum Albumin BindingNo relevant interactionIn vitro[2]
Microsomal Stability (60 min)Significantly depletedHuman Microsomes[2]
CYP Enzyme InhibitionNo inhibition of CYP1A2, 2C9, 2C19, 2D6. Significant suppression of CYP3A4.Human Microsomes/Hepatocytes[2]

Conclusion and Future Directions

This compound is a powerful research tool for investigating the myriad of cellular processes regulated by furin. Its well-established antiviral and emerging antimicrobial properties highlight its therapeutic potential. The role of furin in cancer biology strongly suggests that this compound could be a valuable agent for cancer research and drug development, particularly in inhibiting tumor invasion and proliferation and inducing apoptosis.

Future research should focus on:

  • Directly evaluating the efficacy of this compound in a broad range of cancer cell lines to determine IC50 values and specific effects on cell cycle and apoptosis.

  • Investigating the in vivo anti-tumor effects of this compound in preclinical animal models.

  • Elucidating the detailed molecular mechanisms by which furin inhibition by this compound modulates specific signaling pathways in cancer cells.

The continued exploration of this compound in these areas will undoubtedly provide valuable insights into fundamental cellular biology and may pave the way for novel therapeutic strategies against a variety of diseases.

References

Preliminary Efficacy of MI-1851: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-1851, a synthetic peptidomimetic inhibitor of the proprotein convertase furin, has emerged as a promising candidate for antiviral therapy, particularly against SARS-CoV-2. This document provides a comprehensive overview of the preliminary in vitro efficacy studies of this compound. It details the molecule's mechanism of action, quantitative antiviral effects, and safety profile, including cytotoxicity and cytochrome P450 interactions. The experimental protocols for the key assays are described, and the relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of the current state of research on this compound.

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has highlighted the urgent need for effective antiviral therapeutics. A key mechanism for SARS-CoV-2 entry into host cells involves the proteolytic cleavage of its spike (S) protein by host proteases. This cleavage, which "primes" the S protein for fusion with the host cell membrane, is a critical step in the viral lifecycle. One of the primary host proteases involved in this process is furin.

This compound is a substrate-analog inhibitor designed to target and block the activity of furin. By inhibiting this crucial host factor, this compound aims to prevent the cleavage of the SARS-CoV-2 spike protein, thereby inhibiting viral entry and subsequent replication. This whitepaper summarizes the foundational preclinical data on the efficacy and safety of this compound.

Mechanism of Action: Inhibition of Furin-Mediated Spike Protein Cleavage

The entry of SARS-CoV-2 into host cells is mediated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface. For efficient membrane fusion to occur, the S protein must be cleaved at the S1/S2 and S2' sites. Furin, a host cell protease, is responsible for the initial cleavage at the S1/S2 site. This compound acts by competitively inhibiting furin, thereby preventing this essential cleavage event. This ultimately leads to a reduction in the number of fusion-competent viral particles.

cluster_0 SARS-CoV-2 Viral Entry Pathway SARS_CoV_2 SARS-CoV-2 Virion Spike_Protein Spike Protein (Uncleaved) SARS_CoV_2->Spike_Protein has ACE2 ACE2 Receptor Spike_Protein->ACE2 binds to Furin Furin Spike_Protein->Furin is a substrate for Host_Cell Host Cell Membrane ACE2->Host_Cell on Cleaved_Spike Spike Protein (Cleaved) Furin->Cleaved_Spike cleaves Viral_Fusion Viral-Host Membrane Fusion Cleaved_Spike->Viral_Fusion enables Viral_Replication Viral Replication Viral_Fusion->Viral_Replication leads to MI_1851 This compound MI_1851->Furin inhibits

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 entry.

Quantitative Data on Efficacy and Safety

The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound.

Table 1: Antiviral Efficacy of this compound against SARS-CoV-2
Cell LineThis compound ConcentrationReduction in Viral TiterCombination TherapyResult of CombinationCitation
Calu-310 µM30- to 75-fold--[1]
Calu-3--With TMPRSS2 inhibitorComplete blockade of replication[1]
Table 2: Cytotoxicity Profile of this compound
Cell LineMaximum Non-toxic ConcentrationAssayCitation
Primary Human Hepatocytes100 µMMTS Assay[2]
Table 3: Interaction of this compound with Cytochrome P450 (CYP) Enzymes
CYP IsoenzymeInhibition ObservedConcentrationCitation
CYP1A2NoNot specified[2][3]
CYP2C9NoNot specified[2][3]
CYP2C19NoNot specified[2][3]
CYP2D6NoNot specified[2][3]
CYP3A4Significant suppressionNot specified[2][3]
Table 4: Safety Profile of this compound in Primary Human Hepatocytes
ParameterEffect of this compound (up to 100 µM)Citation
Cell ViabilityNo detrimental effects[1][2]
Oxidative StatusNo impairment[2]
Human Serum Albumin InteractionNo significant interaction[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SARS-CoV-2 Replication Assay

The antiviral activity of this compound was assessed in human lung cancer Calu-3 cells.

  • Cell Seeding: Calu-3 cells were seeded in appropriate culture vessels and grown to confluence.

  • Infection: Cells were infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

  • Treatment: Immediately following infection, cells were treated with this compound at a concentration of 10 µM. A vehicle control (e.g., DMSO) was run in parallel. For combination studies, a TMPRSS2 inhibitor was also added.

  • Incubation: The infected and treated cells were incubated for a specified period to allow for viral replication.

  • Quantification of Viral Titer: After incubation, the supernatant was collected, and the viral titer was determined using a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on a susceptible cell line (e.g., Vero E6).

  • Data Analysis: The reduction in viral titer in the this compound-treated group was calculated relative to the vehicle control.

cluster_1 SARS-CoV-2 Replication Assay Workflow Seed Seed Calu-3 Cells Infect Infect with SARS-CoV-2 Seed->Infect Treat Treat with this compound or Vehicle Infect->Treat Incubate Incubate Treat->Incubate Collect Collect Supernatant Incubate->Collect Quantify Quantify Viral Titer (Plaque Assay/TCID50) Collect->Quantify Analyze Analyze Data Quantify->Analyze cluster_2 CYP450 Inhibition Assay Workflow Prepare Prepare Microsome/Substrate Mixture Add_Inhibitor Add this compound or Controls Prepare->Add_Inhibitor Initiate Initiate Reaction with NADPH System Add_Inhibitor->Initiate Incubate_Read Incubate and Measure Fluorescence Initiate->Incubate_Read Analyze Calculate Percent Inhibition / IC50 Incubate_Read->Analyze

References

MI-1851: A Deep Dive into its Potent and Specific Inhibition of Furin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the furin inhibitor MI-1851, tailored for researchers, scientists, and drug development professionals. This compound has emerged as a highly potent inhibitor of furin, a crucial proprotein convertase involved in a multitude of physiological and pathological processes, including viral activation, tumor progression, and toxin processing. This document synthesizes available quantitative data, details experimental methodologies for its characterization, and visualizes key concepts to facilitate a thorough understanding of its specificity.

Quantitative Potency and Selectivity Profile

Table 1: In Vitro Inhibition Data for this compound

Target EnzymeInhibition Constant (Ki)Notes
Human Furin10.1 pM[1]Demonstrates very strong in vitro inhibitory potency.

Table 2: Off-Target Activity of this compound on Cytochrome P450 Isoforms

CYP IsoformEffectConcentration
CYP1A2No significant inhibition[1]-
CYP2C9No significant inhibition[1]-
CYP2C19No significant inhibition[1]-
CYP2D6No significant inhibition[1]-
CYP3A4Weak inhibition[1]20 µM[1]

The available data indicates that this compound is a highly potent furin inhibitor.[1] While its selectivity profile against other closely related proprotein convertases has not been extensively published, its limited interaction with major drug-metabolizing CYP450 enzymes at therapeutic concentrations is a favorable characteristic for a drug candidate.[1]

Experimental Protocols

A key methodology for determining the inhibitory potency of compounds like this compound is the fluorescence resonance energy transfer (FRET) assay. This section provides a detailed, generalized protocol for assessing furin inhibition using a FRET-based approach.

Protocol: Determination of Furin Inhibition using a FRET-based Assay

1. Principle:

This assay measures the activity of furin by monitoring the cleavage of a synthetic peptide substrate containing a FRET pair. The uncleaved substrate maintains the donor and acceptor fluorophores in close proximity, allowing for FRET to occur. Upon cleavage by furin, the fluorophores are separated, leading to a decrease in FRET and an increase in donor fluorescence. The rate of this change is proportional to furin activity, and its reduction in the presence of an inhibitor allows for the determination of inhibitory constants.

2. Materials:

  • Recombinant human furin

  • FRET-based furin substrate (e.g., a peptide containing the furin recognition sequence with a donor/acceptor pair like AMC/Dabcyl)

  • This compound or other test inhibitors

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 0.1% Triton X-100)

  • 96-well black microplates

  • Fluorescence microplate reader capable of FRET measurements

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations for testing.

    • Prepare a working solution of recombinant human furin in assay buffer. The final concentration should be in the low nanomolar range and determined empirically for optimal signal-to-background ratio.

    • Prepare a working solution of the FRET substrate in assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the substrate.

  • Assay Setup:

    • To each well of a 96-well plate, add the desired volume of the serially diluted this compound or control (assay buffer with DMSO for no inhibition control).

    • Add the furin working solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate working solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence signal increase over time for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • If the Km of the substrate is known, the inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Workflow for Determining Inhibitor Specificity cluster_0 Primary Screening cluster_1 Potency Determination cluster_2 Specificity Profiling cluster_3 Mechanism of Action start High-Throughput Screen (HTS) hit Identify 'Hits' start->hit ic50 Determine IC50 values against Furin hit->ic50 ki Calculate Ki values ic50->ki selectivity Screen against a panel of related proteases (e.g., PACE4, PC1/3) ki->selectivity off_target Assess off-target effects (e.g., CYP450 panel) selectivity->off_target moa Structural studies (e.g., X-ray crystallography) off_target->moa G Furin-Mediated Viral Entry Inhibition by this compound cluster_virus Virus cluster_host Host Cell virus Virus Particle pro_spike Inactive Precursor Spike Protein furin Furin pro_spike->furin Cleavage receptor Host Cell Receptor fusion Membrane Fusion furin->fusion Activates Spike Protein entry Viral Entry fusion->entry mi1851 This compound mi1851->furin Inhibits

References

Methodological & Application

Application Notes and Protocols for MI-1851 In Vitro Furin Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furin, a calcium-dependent serine endoprotease of the proprotein convertase family, plays a crucial role in the maturation of a wide array of proteins by cleaving them at specific recognition sites.[1][2] Its activity is implicated in various physiological processes and pathological conditions, including viral infections and cancer.[3][4] The substrate-analog furin inhibitor, MI-1851, has demonstrated potent and specific inhibition of furin, making it a valuable tool for studying furin function and a potential therapeutic candidate.[5] These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound against furin.

Principle of the Assay

This assay quantitatively measures the ability of this compound to inhibit the proteolytic activity of recombinant human furin. The assay utilizes a fluorogenic substrate, typically a peptide containing the furin recognition sequence conjugated to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC). When the substrate is cleaved by active furin, the fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal. The half-maximal inhibitory concentration (IC50) of this compound can be determined by measuring the furin activity over a range of inhibitor concentrations.

Quantitative Data Summary

The inhibitory potency of this compound against furin is summarized in the table below. The Inhibition Constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

CompoundParameterValue
This compoundKi10.1 pM

Table 1: Inhibitory Potency of this compound against Furin.

Experimental Protocols

This section details the necessary reagents, their preparation, and a step-by-step procedure for conducting the this compound in vitro furin inhibition assay.

Materials and Reagents
  • Recombinant Human Furin

  • Furin Fluorogenic Substrate (e.g., pERTKR-AMC)

  • Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.0, 2 mM CaCl₂, 0.2% Triton X-100, 0.02% Sodium Azide)[6]

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Positive Control Inhibitor (e.g., Hexa-D-arginine)[7]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm[8]

Reagent Preparation
  • Furin Assay Buffer: Prepare the assay buffer and store it at 4°C.

  • Recombinant Human Furin: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the furin stock to the desired working concentration (e.g., 0.02 nM) in cold assay buffer.[7]

  • Furin Fluorogenic Substrate: Reconstitute the substrate in DMSO to a stock concentration (e.g., 10 mM). Store at -20°C. On the day of the experiment, dilute the stock to the final working concentration (e.g., 5 µM) in the assay buffer.[9]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • This compound Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer from the stock solution. The final concentrations in the assay should typically range from picomolar to micromolar to determine the IC50 value.

  • Positive Control: Prepare a stock solution of a known furin inhibitor (e.g., Hexa-D-arginine) in DMSO and dilute it to a working concentration that gives significant inhibition.

Assay Procedure
  • Plate Setup: Add the following to the wells of a 96-well black microplate:

    • Blank (No Enzyme): 50 µL of assay buffer.

    • Negative Control (No Inhibitor): 40 µL of assay buffer and 10 µL of diluted furin enzyme.

    • Positive Control: 30 µL of assay buffer, 10 µL of positive control inhibitor, and 10 µL of diluted furin enzyme.

    • Test Wells (this compound): 30 µL of assay buffer, 10 µL of each this compound dilution, and 10 µL of diluted furin enzyme.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the diluted fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[8] Record data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Furin Processing Pathway and Inhibition by this compound

Furin_Pathway Furin Processing Pathway and Inhibition by this compound cluster_ER Endoplasmic Reticulum cluster_Golgi trans-Golgi Network cluster_Extracellular Cell Surface / Extracellular Space Proprotein Proprotein Synthesis Furin Furin Proprotein->Furin Transport Cleavage Proprotein Cleavage Furin->Cleavage Catalyzes Mature_Protein Mature, Active Protein Cleavage->Mature_Protein Results in Biological_Activity Biological Activity Mature_Protein->Biological_Activity Inhibitor This compound Inhibitor->Furin Inhibits Assay_Workflow Experimental Workflow for this compound Furin Inhibition Assay A Prepare Reagents: - Diluted Furin - this compound dilutions - Assay Buffer B Dispense into 96-well Plate: - Controls - this compound dilutions - Furin Enzyme A->B C Pre-incubate at Room Temperature (15-30 min) B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence Kinetically (Ex: 360 nm, Em: 460 nm) D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

References

Application Notes and Protocols for MI-1851 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1851 is a potent and specific substrate-analog inhibitor of furin, a proprotein convertase essential for the maturation and activation of a wide array of proteins.[1][2][3] Furin plays a critical role in various physiological and pathological processes, including viral infections, toxin activation, and tumor progression.[4][5] These application notes provide detailed protocols and guidelines for the utilization of this compound in cell culture experiments to investigate its effects on cellular processes.

Mechanism of Action

This compound acts as a competitive inhibitor of furin, mimicking its substrate and binding to the active site of the enzyme. This prevents the cleavage and subsequent activation of various proproteins. Furin is a calcium-dependent serine endoprotease that recognizes and cleaves proteins at the C-terminal side of the consensus sequence –Arg–X–Lys/Arg–Arg↓–.[6] By inhibiting furin, this compound can effectively block the maturation of proteins that are dependent on this processing step. This mechanism has been notably exploited to inhibit the entry of viruses, such as SARS-CoV-2, by preventing the cleavage of their spike proteins.[1][3]

Furin_Signaling_Pathway cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus / TGN cluster_2 Cell Exterior / Extracellular Matrix Proprotein Proprotein (Inactive Precursor) Proprotein_in_Golgi Proprotein Proprotein->Proprotein_in_Golgi Transport Furin Furin Processed_Protein Mature Protein (Active) Furin->Processed_Protein Cleavage Receptor Cell Surface Receptor Processed_Protein->Receptor Secretion & Binding Proprotein_in_Golgi->Furin Substrate Signaling_Events Downstream Signaling Events Receptor->Signaling_Events Activation This compound This compound This compound->Furin Inhibition

Figure 1: Furin-mediated protein processing and its inhibition by this compound.

Data Presentation

Cytotoxicity Data

This compound has been shown to have low cytotoxicity in certain cell types, making it a suitable tool for cell-based assays. The following table summarizes the available quantitative data on the cytotoxicity of this compound.

Cell LineAssay DurationConcentrationEffect on Cell ViabilityReference
Primary Human Hepatocytes (PHHs)24 hoursUp to 100 µMNo significant effect[1]
Calu-3Not specifiedNot specifiedEffective in inhibiting SARS-CoV-2 proliferation[2]
IPEC-J2 and MDCK6 hours50 µMNo effect on viability in the absence of bacteria[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to determine the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Cell Proliferation Assay (BrdU Assay)

This protocol provides a general method for assessing the effect of this compound on cell proliferation using a BrdU (Bromodeoxyuridine) incorporation assay.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)

  • Substrate for the detection enzyme

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability/Cytotoxicity Assay protocol. The incubation time for treatment should be chosen based on the cell doubling time.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well according to the manufacturer's instructions.

    • Incubate for 2-24 hours at 37°C to allow BrdU incorporation into the DNA of proliferating cells.

  • Detection:

    • Remove the labeling medium and fix the cells with the fixing/denaturing solution.

    • Add the anti-BrdU antibody and incubate as recommended by the manufacturer.

    • Wash the wells to remove unbound antibody.

    • Add the enzyme substrate and incubate until a color change is observed.

    • Stop the reaction with a stop solution if required.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The amount of incorporated BrdU is proportional to the number of proliferating cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes a general method to detect apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[8][9][10][11]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat cells with the desired concentrations of this compound and a vehicle control for a specific time period.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC and PI fluorescence should be detected in the appropriate channels (typically FL1 and FL3, respectively).

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Experimental Workflow

Experimental_Workflow cluster_assays 4. Perform Downstream Assays Start Start Cell_Culture 1. Seed Cells in Appropriate Culture Vessel Start->Cell_Culture Treatment 2. Treat Cells with this compound (and Controls) Cell_Culture->Treatment Incubation 3. Incubate for Desired Time Period Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Proliferation Proliferation Assay (e.g., BrdU) Incubation->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Data_Analysis 5. Data Acquisition and Analysis Viability->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: A generalized workflow for investigating the effects of this compound in cell culture.

References

MI-1851: Application Notes and Protocols for a Potent Furin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1851 is a potent and specific peptidomimetic inhibitor of furin, a proprotein convertase essential for the processing of a wide array of cellular and pathogen-associated proteins. Its ability to block the proteolytic activity of furin has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the context of infectious diseases. Notably, this compound has demonstrated significant efficacy in preventing the furin-dependent cleavage of the SARS-CoV-2 spike protein, a critical step for viral entry into host cells. These application notes provide detailed protocols for the preparation, storage, and use of this compound, along with a summary of its key characteristics.

Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Solubility Properties

PropertyValueSource
Molecular Weight 767.88 g/mol MedChemExpress
Solubility in DMSO 125 mg/mL (162.79 mM)MedChemExpress
Appearance White to off-white solidMedChemExpress

Table 2: In Vitro Biological Activity

ParameterValueCell Line/SystemSource
Furin Inhibition (Ki) 10.1 pMIn vitro enzyme assay--INVALID-LINK--
Antiviral Activity (SARS-CoV-2) 30- to 190-fold reduction in virus titer at 10 µMCalu-3 cells--INVALID-LINK--
Microsomal Stability ~45.7% depletion after 60 minutesHuman liver microsomes--INVALID-LINK--
Cytotoxicity No significant effect on cell viability up to 100 µMPrimary human hepatocytes--INVALID-LINK--

Signaling Pathway

The primary mechanism of action for this compound in the context of SARS-CoV-2 infection is the inhibition of furin-mediated cleavage of the viral spike (S) protein. This cleavage at the S1/S2 site is a prerequisite for the subsequent conformational changes that enable the virus to fuse with the host cell membrane and release its genetic material.

MI1851_Pathway cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Spike Spike Protein (S1/S2 precursor) ACE2 ACE2 Receptor Spike->ACE2 Binding ViralEntry Viral Entry & RNA Release Spike->ViralEntry Conformational Change & Membrane Fusion Furin Furin Furin->Spike Cleavage at S1/S2 site MI1851 This compound MI1851->Furin Inhibition

Caption: this compound inhibits furin, preventing SARS-CoV-2 spike protein cleavage and viral entry.

Experimental Protocols

1. Preparation and Storage of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 767.88 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.68 mg of this compound.

  • Aseptically add the calculated amount of this compound to a sterile amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be required to achieve full dissolution of higher concentrations.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage:

  • Powder: Store at -20°C to -80°C for long-term storage (up to 2 years), protected from light and moisture.

  • Stock Solution (-80°C): Store at -80°C for up to 6 months.

  • Stock Solution (-20°C): Store at -20°C for up to 1 month.[1]

2. In Vitro Furin Inhibition Assay (Generalized Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant human furin using a fluorogenic substrate.

Materials:

  • Recombinant human furin

  • Furin assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.5% Triton X-100, 1 mM CaCl₂, 1 mM β-mercaptoethanol)

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • This compound stock solution (10 mM in DMSO)

  • DMSO (for control)

  • 96-well black, flat-bottom assay plate

  • Fluorescence plate reader with excitation/emission wavelengths of ~380/460 nm

Procedure:

  • Prepare Serial Dilutions of this compound:

    • Prepare a series of dilutions of the this compound stock solution in furin assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%).

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the diluted this compound solutions.

    • Include a positive control (no inhibitor, with DMSO vehicle) and a negative control (no enzyme).

    • Add recombinant human furin to all wells except the negative control.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the fluorogenic furin substrate to all wells to initiate the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin kinetic measurements of fluorescence intensity at Ex/Em = 380/460 nm every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each this compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

3. SARS-CoV-2 Spike Protein Cleavage Inhibition Assay (Cell-Based)

This protocol outlines a method to assess the ability of this compound to inhibit the cleavage of the SARS-CoV-2 spike protein in a cellular context.

Materials:

  • A suitable host cell line (e.g., Calu-3, Vero E6)

  • Complete cell culture medium

  • SARS-CoV-2 (handle in a BSL-3 facility)

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibody against the S2 subunit of the SARS-CoV-2 spike protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding:

    • Seed the host cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours) prior to infection.

  • Viral Infection:

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation:

    • Incubate the infected cells for a suitable period (e.g., 24-48 hours) to allow for viral replication and spike protein processing.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Western Blotting:

    • Determine the total protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the S2 subunit of the spike protein. The presence of both the full-length spike protein and the cleaved S2 subunit should be assessed.

    • Incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the full-length and cleaved spike protein.

    • Determine the ratio of cleaved S2 to full-length spike protein for each treatment condition to assess the inhibitory effect of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution D Treat Cells with this compound Dilutions A->D B Culture Host Cells C Seed Cells in Assay Plate B->C C->D E Infect Cells with Virus D->E F Incubate E->F G Endpoint Assay (e.g., Western Blot, Viral Titer) F->G H Data Acquisition G->H I Data Analysis (e.g., IC50, % Inhibition) H->I

Caption: A generalized workflow for testing the in vitro efficacy of this compound.

References

Determining the Effective Concentration of MI-1851 for Antiviral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1851 is a peptidomimetic inhibitor of furin, a host proprotein convertase that plays a crucial role in the maturation of various viral glycoproteins. By targeting this host enzyme, this compound presents a promising broad-spectrum antiviral strategy. Furin-mediated cleavage is essential for the activation of the spike (S) protein of SARS-CoV-2, facilitating viral entry into host cells. Inhibition of this process by this compound has been shown to significantly reduce viral titers, making it a compound of interest for antiviral research and development.

These application notes provide a comprehensive guide for researchers to determine the effective concentration of this compound for in vitro antiviral studies. This document outlines the mechanism of action, summarizes key quantitative data from published studies, and provides detailed protocols for essential experiments.

Mechanism of Action: Furin Inhibition

This compound acts as a competitive inhibitor of furin, binding to its active site and preventing the cleavage of its substrates. In the context of a viral infection, such as with SARS-CoV-2, the viral spike protein is a key substrate for furin. The S protein is synthesized as a precursor (S0) and requires cleavage at the S1/S2 site to become fusion-competent. This cleavage is a critical step for viral entry into the host cell. By inhibiting furin, this compound effectively blocks this cleavage, thereby preventing viral entry and subsequent replication.

G cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibitor Intervention Spike Spike Protein (S0) ACE2 ACE2 Receptor Spike->ACE2 Binding ViralEntry Viral Entry & Replication Spike->ViralEntry Conformational Change & Fusion Furin Furin ACE2->Furin Recruitment Furin->Spike Cleavage at S1/S2 site MI1851 This compound MI1851->Furin Inhibition

Caption: Furin-Mediated Viral Entry and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the antiviral activity and cytotoxicity of this compound from published literature. It is important to note that comprehensive dose-response studies providing precise EC50 and CC50 values are limited in the public domain. The data presented here are based on single-concentration experiments.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

Cell LineVirusThis compound Concentration (µM)Observed EffectReference
Calu-3SARS-CoV-21030- to 190-fold reduction in viral titer[1][2]
Calu-3SARS-CoV-21030- to 75-fold reduction in viral titer[1]

Table 2: Cytotoxicity of this compound

Cell LineThis compound Concentration (µM)ObservationReference
Primary Human HepatocytesUp to 100Did not impair cell viability[1][2][3]
IPEC-J2 (porcine intestinal epithelial)Up to 100No significant cell death observed[4]
PHHs (Primary Human Hepatocytes)Up to 100No significant cell death observed[4]

Experimental Protocols

To determine the effective concentration of this compound for a specific virus and cell system, a dose-response analysis is required to calculate the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50). The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol outlines the determination of the cytotoxic potential of this compound on a selected cell line.

G A Seed cells in a 96-well plate B Add serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate CC50 G->H

Caption: Workflow for Determining CC50 using MTT Assay.

Materials:

  • Selected host cell line

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected host cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium. The concentration range should be wide enough to encompass both no toxicity and complete cell death (e.g., 0.1 µM to 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a period that corresponds to the planned duration of the antiviral assay (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the CC50 value.

Protocol 2: Determination of Antiviral Efficacy (EC50) using Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.

G A Seed host cells in 6- or 12-well plates B Prepare virus-MI-1851 mixtures A->B C Infect cell monolayers B->C D Incubate for adsorption C->D E Overlay with semi-solid medium containing this compound D->E F Incubate until plaques are visible E->F G Fix and stain plaques F->G H Count plaques and calculate EC50 G->H

Caption: Workflow for Plaque Reduction Assay.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer (PFU/mL)

  • Complete cell culture medium

  • This compound stock solution

  • 6- or 12-well cell culture plates

  • Semi-solid overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Seeding: Seed host cells into 6- or 12-well plates to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.

    • Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

    • Mix equal volumes of each this compound dilution with the diluted virus. Also, prepare a virus control (virus mixed with medium and vehicle). Incubate these mixtures for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS and inoculate with 200-500 µL of the virus-MI-1851 mixtures.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

  • Overlay: Aspirate the inoculum and overlay the cell monolayers with 2-3 mL of semi-solid overlay medium containing the corresponding final concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (this can range from 2 to 10 days depending on the virus).

  • Plaque Visualization:

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Remove the overlay and the fixing solution, and stain the cell monolayer with the staining solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the log of this compound concentration.

    • Use a non-linear regression analysis to determine the EC50 value.

Protocol 3: Determination of Antiviral Efficacy (EC50) using TCID50 Assay

This assay is used for viruses that do not form plaques and measures the dilution of the virus required to infect 50% of the inoculated cell cultures.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Microscope

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to be confluent on the day of the assay.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in culture medium.

    • Prepare 10-fold serial dilutions of the virus stock.

  • Infection and Treatment:

    • Add a fixed concentration of this compound (or a range of concentrations in separate plates) to the wells.

    • Infect the cells with the serial dilutions of the virus (typically 8 replicates per dilution). Include a cell control (no virus, no compound) and a virus control (virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe cytopathic effect (CPE), typically 3-7 days.

  • CPE Observation: Examine the plates daily under a microscope and score each well for the presence or absence of CPE.

  • Data Analysis:

    • For each this compound concentration, determine the virus titer (TCID50/mL) using a method such as the Reed-Muench or Spearman-Kärber formula.

    • Calculate the reduction in viral titer for each this compound concentration compared to the virus control.

    • Plot the percentage of viral titer reduction against the log of this compound concentration.

    • Use a non-linear regression analysis to determine the EC50 value.

Conclusion

The furin inhibitor this compound demonstrates significant potential as an antiviral agent, particularly against viruses that rely on furin for their entry into host cells. The protocols provided in these application notes offer a framework for researchers to systematically determine the effective and non-toxic concentration range of this compound for their specific antiviral studies. Careful execution of these experiments will yield reliable EC50 and CC50 values, enabling the calculation of a selectivity index and informing the design of further in vitro and in vivo investigations.

References

Application Notes and Protocols for MI-1851 Treatment of SARS-CoV-2 Infected Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on the cleavage of its spike (S) protein for viral entry into host cells. This process is primarily mediated by host proteases, with the proprotein convertase furin playing a critical role in priming the S protein at the S1/S2 cleavage site. MI-1851 is a potent and specific substrate-analog inhibitor of furin, which has demonstrated significant antiviral activity against SARS-CoV-2 in preclinical studies. By blocking the furin-mediated cleavage of the spike protein, this compound effectively inhibits viral entry and subsequent replication in human airway epithelial cells.[1]

These application notes provide a comprehensive overview of the in vitro treatment protocol for this compound in SARS-CoV-2 infected cells, including detailed methodologies for cell culture, viral infection, drug treatment, and subsequent analysis of antiviral efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
Cell LineTreatment Concentration (µM)Effect on Viral TiterReference
Calu-31030- to 190-fold reduction[1][2]
Table 2: Synergistic Antiviral Effect of this compound with TMPRSS2 Inhibitors
Cell LineCo-treatmentEffect on Viral TiterReference
Calu-3This compound (50 µM) + MI-432 (50 µM)10- to 32-fold greater reduction compared to single inhibitors[1]
Calu-3This compound (50 µM) + MI-19005-fold greater reduction compared to single inhibitors[1]
Table 3: Cytotoxicity Profile of this compound
Cell LineConcentration Range (µM)ObservationReference
Primary Human HepatocytesUp to 100No significant impairment of cell viability or oxidative status[1]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable Calu-3 human lung epithelial cells for SARS-CoV-2 infection studies.

Materials:

  • Calu-3 cells (ATCC® HTB-55™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 12-well, or 96-well cell culture plates

Protocol:

  • Culture Calu-3 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at a 1:3 to 1:6 split ratio.

SARS-CoV-2 Infection and this compound Treatment

Objective: To infect Calu-3 cells with SARS-CoV-2 and treat with this compound to assess its antiviral activity.

Materials:

  • Calu-3 cells

  • SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Infection medium (EMEM with 2% FBS and 1% Penicillin-Streptomycin)

  • Personal Protective Equipment (PPE) and Biosafety Level 3 (BSL-3) facility

Protocol:

  • Seed Calu-3 cells in appropriate cell culture plates (e.g., 2 x 10^5 cells/well in a 12-well plate) and allow them to adhere overnight.

  • On the day of infection, prepare serial dilutions of this compound in infection medium to achieve final concentrations ranging from 0.1 µM to 50 µM.

  • Remove the culture medium from the cells and pre-treat with the this compound dilutions for 1-2 hours at 37°C.

  • Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 to 0.1 in a minimal volume of infection medium containing the respective concentrations of this compound.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • After the incubation, remove the virus inoculum and wash the cells gently with PBS.

  • Add fresh infection medium containing the corresponding concentrations of this compound to each well.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24-72 hours.

Quantification of Viral Titer by Plaque Assay

Objective: To determine the amount of infectious virus produced in the presence or absence of this compound.

Materials:

  • Vero E6 cells

  • Supernatants from infected and treated Calu-3 cells

  • Plaque assay medium (e.g., 2X MEM)

  • Agarose or Avicel overlay

  • Crystal violet staining solution

Protocol:

  • Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

  • Collect the supernatants from the this compound treated and untreated SARS-CoV-2 infected Calu-3 cells at the desired time point post-infection.

  • Prepare 10-fold serial dilutions of the viral supernatants.

  • Infect the Vero E6 cell monolayers with the viral dilutions for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with a mixture of plaque assay medium and low-melting-point agarose or Avicel.

  • Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.

  • Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) and determine the percentage of inhibition by this compound compared to the untreated control.

Analysis of Spike Protein Cleavage by Western Blot

Objective: To visualize the inhibitory effect of this compound on the cleavage of the SARS-CoV-2 spike protein.

Materials:

  • Cell lysates from infected and treated Calu-3 cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against SARS-CoV-2 Spike protein (recognizing S2 subunit)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Protocol:

  • At the end of the treatment period, wash the Calu-3 cells with cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the S2 subunit of the spike protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities for the full-length spike protein and the cleaved S2 subunit to assess the extent of cleavage inhibition by this compound.

Visualizations

SARS_CoV_2_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_golgi Golgi Apparatus cluster_cytoplasm Cytoplasm SARS-CoV-2 SARS-CoV-2 ACE2 ACE2 Receptor SARS-CoV-2->ACE2 1. Binding TMPRSS2 TMPRSS2 Spike_Protein_Primed TMPRSS2->Spike_Protein_Primed 3. S2' Cleavage (Activation) Furin Furin Spike_Protein Furin->Spike_Protein 2. S1/S2 Cleavage (Priming) Viral_RNA_Release Viral RNA Release & Replication Spike_Protein_Primed->Viral_RNA_Release 4. Membrane Fusion This compound This compound This compound->Furin Inhibition Experimental_Workflow Start Start Cell_Culture 1. Culture Calu-3 cells Start->Cell_Culture Infection_Treatment 2. Infect with SARS-CoV-2 & Treat with this compound Cell_Culture->Infection_Treatment Incubation 3. Incubate (24-72h) Infection_Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Plaque_Assay 4a. Viral Titer (Plaque Assay) Endpoint_Analysis->Plaque_Assay Western_Blot 4b. Spike Cleavage (Western Blot) Endpoint_Analysis->Western_Blot Cytotoxicity_Assay 4c. Cell Viability (Cytotoxicity Assay) Endpoint_Analysis->Cytotoxicity_Assay End End Plaque_Assay->End Western_Blot->End Cytotoxicity_Assay->End

References

Application Notes and Protocols for Measuring MI-1851 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1851 is a potent and specific small-molecule inhibitor of furin, a proprotein convertase responsible for the proteolytic maturation of a wide array of proteins involved in various physiological and pathological processes.[1][2][3] Furin plays a critical role in the activation of viral envelope glycoproteins, bacterial toxins, growth factors, receptors, and matrix metalloproteinases.[4][5][6] Consequently, inhibition of furin activity by this compound presents a promising therapeutic strategy for a range of diseases, including viral infections and cancer.[1][7]

These application notes provide detailed protocols for various cell-based assays to characterize the activity of this compound. The assays are designed to assess the direct inhibition of cellular furin activity, as well as the downstream functional consequences of this inhibition.

I. Direct Measurement of Cellular Furin Activity

This section describes assays that directly quantify the inhibitory effect of this compound on furin protease activity within a cellular context.

Fluorogenic Furin Substrate Assay in Live Cells

Principle: This assay utilizes a cell-permeable fluorogenic substrate that is specifically cleaved by furin. Upon cleavage, a fluorophore is released, leading to an increase in fluorescence intensity. This compound will inhibit this cleavage, resulting in a dose-dependent decrease in the fluorescent signal. A commonly used fluorogenic substrate is a peptide containing the furin recognition sequence linked to a fluorophore like 7-amino-4-methylcoumarin (AMC).[8][9]

Experimental Protocol:

  • Cell Culture: Plate cells with known high furin expression (e.g., Calu-6, HOP-62, or rhabdomyosarcoma cell lines) in a 96-well, black, clear-bottom plate and culture to 80-90% confluency.[4][10]

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known furin inhibitor like Decanoyl-RVKR-CMK).[1][5] Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Substrate Addition: Add the fluorogenic furin substrate (e.g., Boc-RVRR-AMC) to each well at a final concentration optimized for the cell line (typically in the low micromolar range).[10]

  • Signal Detection: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[1] Record measurements every 5-10 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. Normalize the rates to the vehicle control (100% activity) and plot the percentage of inhibition against the logarithm of this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundCell LineIC50 (µM)Maximum Inhibition (%)
This compoundCalu-6[Insert Value][Insert Value]
Dec-RVKR-CMKCalu-6[Insert Value][Insert Value]
Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment. The binding of a ligand, such as this compound, to its target protein, furin, can alter the protein's thermal stability. This change in stability is detected by heating cell lysates treated with the compound to various temperatures, followed by quantification of the soluble (non-denatured) target protein.[11][12][13]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 10 cm dishes). Treat the cells with this compound or vehicle control for a specified duration.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer.

  • Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Furin: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble furin in each sample by Western blotting using a furin-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For each temperature, normalize the amount of soluble furin in the this compound treated samples to the vehicle control. Plot the percentage of soluble furin against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Diagram: CETSA Workflow

CETSA_Workflow start Cell Culture & This compound Treatment harvest Harvest & Lyse Cells start->harvest heat Heat Shock (Temperature Gradient) harvest->heat centrifuge Centrifugation heat->centrifuge separate Separate Soluble & Aggregated Proteins centrifuge->separate quantify Quantify Soluble Furin (Western Blot) separate->quantify end Melting Curve Analysis quantify->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

II. Functional Assays for Downstream Effects of Furin Inhibition

This section details assays that measure the functional consequences of this compound-mediated furin inhibition on various cellular processes.

Viral Glycoprotein Cleavage Assay

Principle: Many viruses, including SARS-CoV-2, require furin-mediated cleavage of their envelope glycoproteins for viral entry and infectivity.[14][15] this compound can inhibit this cleavage, which can be assessed by Western blotting.

Experimental Protocol:

  • Cell Culture and Transfection/Infection: Culture susceptible cells (e.g., Calu-3 for SARS-CoV-2) and either transfect them with a plasmid expressing the viral glycoprotein of interest or infect them with the virus.[2]

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.

  • Cell Lysis and Protein Analysis: After a suitable incubation period, lyse the cells and collect the protein extracts. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for the viral glycoprotein.

  • Data Analysis: Visualize and quantify the bands corresponding to the uncleaved precursor and the cleaved subunits of the glycoprotein. A dose-dependent increase in the precursor form and a decrease in the cleaved forms in the presence of this compound indicates inhibition of processing.

Diagram: Furin-Mediated Viral Entry Pathway

Viral_Entry_Pathway cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Spike_Precursor Spike Glycoprotein (Uncleaved Precursor) Furin Furin Spike_Precursor->Furin Cleavage Receptor Host Cell Receptor (e.g., ACE2) Furin->Receptor Processed Spike binds to Fusion Membrane Fusion & Viral Entry Receptor->Fusion MI1851 This compound MI1851->Furin Inhibits

Caption: Inhibition of viral entry by this compound.

Cancer Cell Migration and Invasion Assays

Principle: Furin activates matrix metalloproteinases (MMPs), such as MT1-MMP, which are crucial for the degradation of the extracellular matrix (ECM) and subsequent cancer cell migration and invasion.[4][16][17] this compound can inhibit this process.

Experimental Protocol (Invasion Assay):

  • Cell Culture: Culture invasive cancer cell lines with high furin expression (e.g., HT1080) in serum-free medium overnight.[17][18]

  • Transwell Setup: Use Transwell inserts with a porous membrane coated with a layer of Matrigel to mimic the ECM.

  • Cell Seeding and Treatment: Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plates for a period that allows for cell invasion (e.g., 24-48 hours).

  • Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

  • Data Analysis: Normalize the number of invading cells in the this compound-treated wells to the vehicle control. Plot the percentage of invasion against the this compound concentration to determine its inhibitory effect.

Data Presentation:

This compound Conc. (µM)Cell Line% Invasion (normalized to control)
0 (Vehicle)HT1080100
[Conc. 1]HT1080[Insert Value]
[Conc. 2]HT1080[Insert Value]
[Conc. 3]HT1080[Insert Value]

Diagram: Furin's Role in Cancer Cell Invasion

Cancer_Invasion_Pathway Furin Furin proMMP pro-MMP (inactive) Furin->proMMP Activates activeMMP Active MMP proMMP->activeMMP ECM Extracellular Matrix (ECM) activeMMP->ECM Degrades Invasion Cell Invasion ECM->Invasion MI1851 This compound MI1851->Furin Inhibits

Caption: this compound inhibits furin-mediated cancer cell invasion.

III. Cytotoxicity Assay

Principle: It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibitory effects are not due to general toxicity. The MTS assay is a colorimetric method for assessing cell viability.[19]

Experimental Protocol:

  • Cell Culture: Plate cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the same duration as in the functional assays.

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Data Presentation:

This compound Conc. (µM)Cell Line% Cell Viability
0 (Vehicle)[Cell Line]100
[Conc. 1][Cell Line][Insert Value]
[Conc. 2][Cell Line][Insert Value]
[Conc. 3][Cell Line][Insert Value]

Conclusion

The described cell-based assays provide a comprehensive toolkit for characterizing the activity of the furin inhibitor this compound. By employing a combination of direct enzymatic assays, functional downstream assays, and cytotoxicity tests, researchers can thoroughly evaluate the potency, mechanism of action, and potential therapeutic applications of this compound and other furin inhibitors.

References

Application Notes and Protocols for Studying Protein Processing with MI-1851

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1851 is a potent, substrate-analog inhibitor of furin, a calcium-dependent serine endoprotease of the proprotein convertase family.[1][2] Furin plays a critical role in the post-translational modification and activation of a wide array of precursor proteins within the secretory pathway.[3] It recognizes and cleaves proteins at specific basic amino acid consensus sequences, canonically Arg-X-(Arg/Lys)-Arg.[4] This processing is essential for the maturation of numerous proteins involved in a variety of physiological and pathological processes, including growth factors, hormones, receptors, and viral glycoproteins.[5][6] The dysregulation of furin activity has been implicated in several diseases, including cancer, viral infections, and neurodegenerative disorders.[5][6] this compound provides a valuable tool for in vitro studies aimed at elucidating the role of furin in these processes and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound to study the processing of proteins in vitro, with a specific focus on the activation of Transforming Growth Factor-beta (TGF-β) and the cleavage of the SARS-CoV-2 spike protein.

Mechanism of Action

This compound acts as a competitive, reversible inhibitor of furin.[7] Its structure mimics the consensus cleavage site of furin substrates, allowing it to bind to the active site of the enzyme with high affinity, thereby preventing the binding and subsequent cleavage of endogenous precursor proteins.[2][3] Crystal structure analysis has elucidated the binding mode of this compound to furin, providing a molecular basis for its strong inhibitory potency.[2]

Quantitative Data

The inhibitory activity of this compound against furin and its effects on other biological systems are summarized in the tables below.

Parameter Value Enzyme/System Reference
Ki 10.1 pMHuman Furin[2]
IC50 ~1.6 nMHuman Furin
Effect on SARS-CoV-2 30- to 75-fold reduction in viral titer at 10 µM in Calu-3 cellsSARS-CoV-2[2]
Enzyme This compound Concentration % Inhibition/Effect Reference
CYP1A2Up to 100 µM in PHHsNo significant inhibition[2]
CYP2C9Not specifiedNo inhibition[2][8]
CYP2C19Not specifiedNo inhibition[2][8]
CYP2D6Not specifiedNo inhibition[2][8]
CYP3A420 µM (recombinant)Weak inhibition[2]
CYP3A420 µM (microsomes)Weak inhibition[2]
CYP3A420-100 µM in PHHsSignificant, concentration-dependent inhibition[2][9]

Note: PHHs = Primary Human Hepatocytes

Signaling Pathway: TGF-β Activation

Furin is a key enzyme in the activation of TGF-β, a pleiotropic cytokine that regulates cell growth, differentiation, and immune responses.[5][10] TGF-β is synthesized as an inactive precursor, pro-TGF-β, which requires proteolytic cleavage by furin at its R-H-R-R motif to release the mature, biologically active TGF-β.[4][11] Inhibition of furin with this compound can be used to study the consequences of blocked TGF-β maturation in various in vitro models.

TGF_beta_pathway cluster_secretory Secretory Pathway cluster_cell_surface Cell Surface / Extracellular cluster_nucleus Nucleus pro_TGF_beta pro-TGF-β furin Furin pro_TGF_beta->furin Cleavage at R-H-R-R mature_TGF_beta Mature TGF-β furin->mature_TGF_beta MI1851 This compound MI1851->furin Inhibition TGFbRII TGF-β RII mature_TGF_beta->TGFbRII Binding TGFbRI TGF-β RI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex target_genes Target Gene Expression SMAD_complex->target_genes Transcription Regulation

Caption: Furin-mediated activation of the TGF-β signaling pathway and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Fluorogenic Peptide Assay for Furin Activity

This protocol describes a basic assay to measure the enzymatic activity of purified furin and to determine the IC50 of this compound using a fluorogenic peptide substrate.

Materials:

  • Recombinant human furin

  • Furin fluorogenic substrate (e.g., Boc-RVRR-AMC)

  • This compound

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol)[12]

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control to each well.

  • Add 25 µL of recombinant furin solution to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic furin substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage (RFU/min) for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Cleavage of a Protein Substrate (e.g., pro-TGF-β)

This protocol details the assessment of furin-mediated cleavage of a full-length protein substrate and the inhibitory effect of this compound.

Materials:

  • Purified recombinant pro-TGF-β[4]

  • Recombinant human furin

  • This compound

  • Cleavage buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol)[12]

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-TGF-β antibody (recognizing the mature form)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Set up the cleavage reactions in microcentrifuge tubes. For each reaction, combine:

    • Purified pro-TGF-β (e.g., 1 µg)

    • This compound at desired concentrations (or vehicle control)

    • Cleavage buffer to a final volume of 45 µL

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the cleavage by adding 5 µL of recombinant furin. A no-furin control should also be included.

  • Incubate the reactions at 37°C for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the protein fragments by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the mature form of TGF-β.

  • Analyze the resulting bands to determine the extent of pro-TGF-β cleavage and the inhibitory effect of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effect of this compound on the processing of a target protein in a cell-based assay.

experimental_workflow start Start: Cell Culture Expressing Pro-protein of Interest treatment Treat cells with This compound or Vehicle Control start->treatment incubation Incubate for a Defined Period treatment->incubation harvest Harvest Cell Lysate and/or Supernatant incubation->harvest analysis Protein Analysis harvest->analysis sds_page SDS-PAGE analysis->sds_page western Western Blot (Antibody for mature protein) sds_page->western data_analysis Data Analysis: Densitometry western->data_analysis conclusion Conclusion: Assess Inhibition of Protein Processing data_analysis->conclusion

Caption: A generalized workflow for investigating the in-cell inhibition of protein processing by this compound.

Application: Inhibition of SARS-CoV-2 Spike Protein Cleavage

The entry of SARS-CoV-2 into host cells is dependent on the cleavage of its spike (S) protein at the S1/S2 junction, a process mediated by furin.[1][7] This cleavage is a prerequisite for the subsequent fusion of the viral and host cell membranes. This compound has been shown to effectively suppress the cleavage of the SARS-CoV-2 spike protein, leading to a significant reduction in viral proliferation in infected human airway epithelial cells.[1][2] This makes this compound a critical research tool for studying the mechanisms of SARS-CoV-2 entry and for the development of host-directed antiviral therapies. The in vitro protein cleavage protocol described above can be adapted to use recombinant SARS-CoV-2 spike protein as a substrate to directly study the inhibitory effects of this compound.

Troubleshooting

  • Low or no furin activity: Ensure the assay buffer contains calcium, as furin is a calcium-dependent enzyme. Check the activity of the recombinant furin with a positive control substrate.

  • Inconsistent results: Ensure accurate pipetting and consistent incubation times. The solvent for this compound (e.g., DMSO) should be kept at a low final concentration in the assay to avoid inhibitory effects.

  • High background in Western blots: Optimize antibody concentrations and blocking conditions. Ensure complete transfer of proteins to the membrane.

Conclusion

This compound is a highly potent and specific inhibitor of furin, making it an invaluable tool for researchers studying the diverse roles of this key proprotein convertase. The protocols and information provided in these application notes offer a comprehensive guide for utilizing this compound to investigate protein processing in a variety of in vitro settings, from biochemical assays to cell-based models. These studies will contribute to a deeper understanding of the physiological and pathological functions of furin and may aid in the development of novel therapeutic strategies for a range of diseases.

References

Application Notes and Protocols for MI-1851 in Viral Infectivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MI-1851, a potent and specific substrate-analog inhibitor of the proprotein convertase furin, in viral infectivity assays. By inhibiting furin, this compound effectively blocks the proteolytic cleavage of viral envelope glycoproteins, a critical step for the entry and subsequent replication of numerous pathogenic viruses. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the use of this compound as a tool for antiviral research and drug development.

Mechanism of Action: Inhibition of Viral Glycoprotein Cleavage

Many viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), influenza virus, and Respiratory Syncytial Virus (RSV), possess surface glycoproteins that are synthesized as inactive precursors. These precursors require cleavage by host cell proteases to become fusion-competent, a prerequisite for viral entry into the host cell. Furin, a ubiquitous serine protease found in the trans-Golgi network, is a key host enzyme responsible for this cleavage event.

This compound acts as a competitive reversible inhibitor of furin, preventing the cleavage of viral spike proteins.[1] This inhibition effectively halts the viral life cycle at the entry stage, significantly reducing viral infectivity and propagation.[2][3]

MI1851_Mechanism Mechanism of Action of this compound cluster_virus_entry Viral Entry Pathway cluster_inhibition Inhibition by this compound Virus Virus Host_Cell Host_Cell Virus->Host_Cell Attachment Viral_Glycoprotein Inactive Viral Glycoprotein Precursor Furin Furin Viral_Glycoprotein->Furin Processing in trans-Golgi Cleaved_Glycoprotein Active, Fusion-Competent Glycoprotein Furin->Cleaved_Glycoprotein Cleavage Blocked_Cleavage Cleavage Blocked Viral_Entry Viral Entry & Replication Cleaved_Glycoprotein->Viral_Entry MI1851 This compound MI1851->Furin Inhibition

Caption: Mechanism of this compound in inhibiting viral entry.

Quantitative Data Summary

The antiviral activity of this compound has been predominantly characterized against SARS-CoV-2. The following table summarizes the key quantitative findings from in vitro studies.

VirusCell LineAssay TypeThis compound ConcentrationObserved EffectReference
SARS-CoV-2 Calu-3Viral Titer Reduction10 µM30- to 75-fold reduction in infectious virus titers.[2][2]
SARS-CoV-2 Calu-3Viral Titer Reduction50 µM (with 50 µM MI-432)100- to 250-fold decrease in viral multiplication compared to untreated cells.[2][2]
SARS-CoV-2 Calu-3Viral Titer Reduction10 µM (with TMPRSS2 inhibitor MI-1900)5-fold greater reduction in viral titers compared to either inhibitor alone.[2][2]

Note: Data on the efficacy of this compound against other viruses such as influenza and RSV is currently limited in publicly available literature. The provided protocols can be adapted to determine the IC50 and EC50 values for these and other viruses.

Experimental Protocols

Detailed methodologies for key experiments to assess the antiviral efficacy of this compound are provided below.

Protocol 1: Viral Titer Reduction Assay by Plaque Assay

This protocol is designed to quantify the reduction in infectious virus particles produced in the presence of this compound.

Plaque_Assay_Workflow Viral Titer Reduction Assay Workflow Seed_Cells 1. Seed host cells (e.g., Calu-3, Vero E6) in 6-well plates Confluent_Monolayer 2. Incubate to form a confluent monolayer Seed_Cells->Confluent_Monolayer Prepare_Inoculum 3. Prepare virus inoculum and serial dilutions of this compound Confluent_Monolayer->Prepare_Inoculum Infect_Cells 4. Infect cells with virus in the presence of varying this compound concentrations Prepare_Inoculum->Infect_Cells Incubate_Adsorption 5. Incubate for 1-2 hours for viral adsorption Infect_Cells->Incubate_Adsorption Overlay 6. Remove inoculum and add semi-solid overlay containing this compound Incubate_Adsorption->Overlay Incubate_Plaques 7. Incubate for 2-4 days for plaque formation Overlay->Incubate_Plaques Fix_Stain 8. Fix cells and stain with crystal violet Incubate_Plaques->Fix_Stain Count_Plaques 9. Count plaques and calculate viral titer (PFU/mL) Fix_Stain->Count_Plaques Analyze_Data 10. Determine the percent inhibition of viral titer Count_Plaques->Analyze_Data

Caption: Workflow for the Plaque Reduction Assay.

Materials:

  • Host cells susceptible to the virus of interest (e.g., Calu-3 for SARS-CoV-2, MDCK for influenza virus, HEp-2 for RSV)

  • Cell culture medium and supplements

  • Virus stock of known titer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well cell culture plates

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

  • Virus Infection (Co-treatment):

    • When the cell monolayer is confluent, aspirate the culture medium.

    • Wash the monolayer once with PBS.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 in the presence of the prepared this compound dilutions or vehicle control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay:

    • After the adsorption period, gently remove the virus inoculum.

    • Overlay the cell monolayer with 2 mL of semi-solid overlay medium containing the corresponding concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Fixation and Staining:

    • After incubation, fix the cells by adding 1 mL of fixation solution to each well and incubating for at least 30 minutes.

    • Remove the overlay and the fixation solution.

    • Stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Plaque Counting and Analysis:

    • Count the number of plaques in each well.

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

    • Determine the percentage of plaque reduction for each this compound concentration compared to the vehicle control.

Protocol 2: Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced and released from infected cells treated with this compound.

Materials:

  • Same as Protocol 1, but with 24-well plates for initial infection and 96-well plates for titration.

Procedure:

  • Cell Seeding and Infection:

    • Seed host cells in 24-well plates to form a confluent monolayer.

    • Infect the cells with the virus (e.g., MOI of 0.1) in the presence of serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatant from each well.

  • Titration of Progeny Virus:

    • Perform 10-fold serial dilutions of the collected supernatants.

    • Use these dilutions to infect fresh confluent monolayers of host cells in 96-well plates.

    • After a suitable incubation period (e.g., 2-4 days), assess the cytopathic effect (CPE) or perform an immunostaining-based assay to determine the 50% tissue culture infectious dose (TCID50).

  • Data Analysis: Calculate the viral titer (TCID50/mL) for each this compound concentration and determine the percent reduction in virus yield compared to the vehicle control.

Protocol 3: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effects are not due to cell death.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Seed_Cells_96 1. Seed host cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells_96->Incubate_24h Add_MI1851 3. Add serial dilutions of this compound Incubate_24h->Add_MI1851 Incubate_48_72h 4. Incubate for 48-72 hours Add_MI1851->Incubate_48_72h Add_Viability_Reagent 5. Add cell viability reagent (e.g., MTT, MTS) Incubate_48_72h->Add_Viability_Reagent Incubate_Color 6. Incubate for color development Add_Viability_Reagent->Incubate_Color Measure_Absorbance 7. Measure absorbance Incubate_Color->Measure_Absorbance Calculate_CC50 8. Calculate the 50% cytotoxic concentration (CC50) Measure_Absorbance->Calculate_CC50

Caption: Workflow for a standard cytotoxicity assay.

Materials:

  • Host cells

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.

  • Compound Addition: After 24 hours, add serial dilutions of this compound (same concentrations as in the antiviral assays) to the wells. Include a vehicle control and a cell-only control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) of this compound. Studies have shown that this compound does not affect the viability of primary human hepatocytes at concentrations up to 100 µM.[2]

References

Application Notes and Protocols: High-Throughput Screening of MI-1851 for Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1851 is a synthetic, substrate-analog inhibitor of furin, a proprotein convertase essential for the maturation of various viral glycoproteins.[1] By targeting furin, this compound effectively suppresses the cleavage of viral spike proteins, a critical step for viral entry into host cells. This mechanism of action has demonstrated significant antiviral effects, particularly against SARS-CoV-2, making this compound a promising candidate for antiviral drug development.[1][2]

These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound and similar compounds to assess their antiviral activity. The protocols are designed for researchers in virology, drug discovery, and related fields.

Mechanism of Action: Furin Inhibition

Furin, a cellular serine protease, plays a crucial role in the proteolytic processing of precursor proteins.[3] In the context of viral infections, many viruses, including SARS-CoV-2, utilize furin to cleave their surface glycoproteins, such as the spike (S) protein. This cleavage is a prerequisite for the protein to adopt its fusion-competent conformation, enabling the virus to fuse with the host cell membrane and release its genetic material.[3][4][5] The SARS-CoV-2 spike protein has a specific furin cleavage site (PRRAR↓S) at the S1/S2 boundary, which is absent in many related coronaviruses.[3][6] this compound, as a furin inhibitor, competitively blocks this cleavage, thereby preventing viral entry and subsequent replication.[1]

Furin-Mediated SARS-CoV-2 Entry Pathway SARS_CoV_2 SARS-CoV-2 Virion Spike_Protein Spike Protein (S0) SARS_CoV_2->Spike_Protein expresses Furin Host Cell Furin Spike_Protein->Furin is cleaved by Cleaved_Spike Cleaved Spike (S1/S2) Furin->Cleaved_Spike ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 ACE2->TMPRSS2 co-localized with TMPRSS2->Cleaved_Spike further cleaves Cleaved_Spike->ACE2 binds to Fusion Membrane Fusion Cleaved_Spike->Fusion Viral_Entry Viral Genome Entry Fusion->Viral_Entry MI1851 This compound MI1851->Furin inhibits

Figure 1: Simplified signaling pathway of furin-mediated SARS-CoV-2 entry and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the antiviral activity and in vitro properties of this compound.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

Cell LineThis compound ConcentrationEffect on Viral TiterReference
Calu-310 µM30- to 75-fold reduction[1]
Calu-310 µM190-fold decrease in viral load[1]
Calu-350 µM (in combination with 50 µM MI-432)10- to 32-fold reduction (compared to single inhibitor)[1]

Table 2: In Vitro Characterization of this compound

ParameterResultConclusionReference
Cytotoxicity No significant effect on primary human hepatocyte viability up to 100 µMGood safety profile in vitro[1]
CYP Inhibition No inhibition of CYP1A2, 2C9, 2C19, 2D6. Weak inhibition of CYP3A4 at 20 µM.Minimal risk of drug-drug interactions via major CYP pathways.[1][2]
Microsomal Stability Significantly depleted by human microsomes over 60 minutesUndergoes metabolic degradation[2]
Albumin Binding No relevant interaction with human serum albuminLikely to have a higher free fraction in plasma[2]

Experimental Protocols for High-Throughput Screening

Two primary HTS methodologies are recommended for evaluating this compound and other potential furin inhibitors for antiviral activity: a FRET-based enzymatic assay and a pseudovirus-based cell entry assay.

Protocol 1: In Vitro FRET-Based Furin Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of furin using a fluorogenic substrate.

Objective: To determine the in vitro IC50 of this compound for furin protease.

Materials:

  • Recombinant human furin

  • FRET-based furin substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer (e.g., 100 mM HEPES, 1 mM CaCl2, 0.5% Triton X-100, pH 7.5)

  • This compound (and other test compounds)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from nanomolar to micromolar.

  • Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells with assay buffer only (negative control) and a known furin inhibitor (positive control).

  • Enzyme Addition: Add 10 µL of recombinant human furin (at a pre-determined optimal concentration) to all wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the FRET-based furin substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately begin kinetic readings on a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm) at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence intensity over time). Determine the percent inhibition for each compound concentration relative to the negative control. Fit the data to a dose-response curve to calculate the IC50 value.

Workflow for FRET-Based Furin Inhibition HTS Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Plate_Setup Add Compounds to 384-well Plate Compound_Prep->Plate_Setup Add_Enzyme Add Recombinant Furin Plate_Setup->Add_Enzyme Incubate_1 Incubate (15-30 min) Add_Enzyme->Incubate_1 Add_Substrate Add FRET Substrate Incubate_1->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Data_Analysis Calculate % Inhibition & IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the FRET-based high-throughput screening of furin inhibitors.

Protocol 2: Pseudovirus-Based Viral Entry Assay

This cell-based assay utilizes a safe, non-replicating pseudovirus expressing the SARS-CoV-2 spike protein to quantify viral entry into host cells. Inhibition of entry is measured by a reduction in a reporter gene signal (e.g., luciferase).

Objective: To determine the EC50 of this compound in inhibiting SARS-CoV-2 spike-mediated viral entry.

Materials:

  • HEK293T cells stably expressing human ACE2 and TMPRSS2

  • SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles carrying a luciferase reporter gene

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (and other test compounds)

  • 384-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-ACE2-TMPRSS2 cells into 384-well plates at an optimized density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compounds to the cells and incubate for 1 hour at 37°C.

  • Pseudovirus Infection: Add the SARS-CoV-2 pseudovirus to each well at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

  • Luciferase Assay: Remove the culture medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence signal using a plate-based luminometer.

  • Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration relative to the virus-only control. Determine the EC50 value by fitting the data to a dose-response curve. A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to rule out non-specific effects on cell viability.

Logical Flow of Pseudovirus-Based Antiviral HTS Start Start Seed_Cells Seed HEK293T-ACE2-TMPRSS2 Cells Start->Seed_Cells Add_Compounds Add this compound Dilutions Seed_Cells->Add_Compounds Infect_Cells Infect with SARS-CoV-2 Pseudovirus Add_Compounds->Infect_Cells Incubate_Cells Incubate (48-72h) Infect_Cells->Incubate_Cells Measure_Luciferase Measure Luciferase Activity Incubate_Cells->Measure_Luciferase Cytotoxicity_Assay Perform Parallel Cytotoxicity Assay Incubate_Cells->Cytotoxicity_Assay Analyze_Data Analyze Data & Calculate EC50 Measure_Luciferase->Analyze_Data Cytotoxicity_Assay->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

troubleshooting MI-1851 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with the furin inhibitor, MI-1851, in aqueous solutions. The following question-and-answer format directly addresses common challenges faced during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having trouble dissolving this compound directly into my aqueous buffer (e.g., PBS). What is the recommended procedure?

A: this compound, like many small molecule inhibitors, exhibits limited solubility in purely aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is not recommended and will likely result in precipitation. The standard and recommended procedure is to first prepare a concentrated stock solution in an organic solvent.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) to prepare the stock solution.

  • Concentration: A stock solution of 10 mM this compound in DMSO is commonly used.[1][2]

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

    • To facilitate dissolution, vortex the solution thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the vial is tightly sealed to prevent water absorption by the DMSO.

  • Storage: Store the 10 mM DMSO stock solution at -20°C for long-term stability.[1][2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where its solubility is much lower. The key is to ensure the final concentration of DMSO is kept to a minimum and that the dilution is performed correctly.

Troubleshooting Steps for Dilution:

  • Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions of your stock in your aqueous medium.

  • Rapid Mixing: When adding the this compound stock solution to your aqueous medium, ensure rapid and thorough mixing by vortexing or gently pipetting up and down immediately. This helps to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Aqueous Medium: Having your cell culture medium or buffer at 37°C can sometimes aid in keeping the compound in solution upon dilution.

  • Consider Protein Content: If your experimental medium contains serum (e.g., FBS), the proteins present can sometimes help to stabilize the compound and prevent precipitation.

Q3: What is the maximum concentration of this compound I can use in my aqueous-based cellular assay?

A: The maximum achievable concentration in your final aqueous solution will depend on the final tolerable DMSO concentration for your specific experiment. Based on published studies, this compound has been used in cell culture experiments at concentrations up to 100 µM.[1][2][3] To achieve this, a 1:100 dilution of a 10 mM DMSO stock solution would result in a final DMSO concentration of 1%, which may be toxic to some cell types. A more common approach would be a 1:1000 dilution to achieve a 10 µM final concentration with 0.1% DMSO.

Example Dilution for a 10 µM Final Concentration:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Add 1 µL of the 10 mM stock solution to 999 µL of your final aqueous experimental medium.

  • Mix immediately and thoroughly.

  • This will give you a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Q4: Can I use solvents other than DMSO to prepare my stock solution?

A: While DMSO is the most commonly reported solvent for preparing this compound stock solutions, other organic solvents like ethanol or dimethylformamide (DMF) might be viable alternatives for some small molecules. However, their suitability for this compound and compatibility with your specific experimental system would need to be empirically determined. For cell-based assays, it is crucial to consider the potential cytotoxicity of any solvent used.

Quantitative Data Summary

The available literature does not provide a precise aqueous solubility value (e.g., in mg/mL) for this compound. However, experimental usage data allows for an estimation of its practical solubility under specific conditions.

ParameterValueSolvent/MediumNotes
Stock Solution Concentration 10 mM100% DMSOStandard protocol for creating a concentrated stock.[1][2]
Working Concentration in Cell Culture Up to 100 µMCell Culture Medium (with ≤1% DMSO)Successfully used in primary human hepatocyte cultures.[1][2][3]
Working Concentration in Biochemical Assays 0 - 10 µMPhosphate-Buffered Saline (PBS), pH 7.4Used in fluorescence quenching studies with human serum albumin.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 767.90 g/mol .

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the corresponding volume of 100% DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If dissolution is slow, gently warm the tube to 37°C in a water bath for a few minutes or sonicate briefly.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Dilution of this compound Stock for Cell Culture Experiments

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Aim for a final DMSO concentration of ≤0.5%.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • Add the calculated volume of the this compound stock solution to the medium.

  • Immediately and thoroughly mix the solution by gently pipetting up and down or by vortexing at a low speed.

  • Add the final this compound working solution to your cells.

  • Remember to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental setup.

Visualizations

Troubleshooting_MI1851_Solubility start Start: Need to prepare This compound working solution prep_stock Prepare 10 mM Stock Solution in 100% DMSO start->prep_stock dissolve_issue Issue: Powder not dissolving in DMSO prep_stock->dissolve_issue Problem? dilute_aqueous Dilute DMSO stock into aqueous experimental medium prep_stock->dilute_aqueous dissolve_solution Action: Vortex, gentle warming (37°C), or brief sonication dissolve_issue->dissolve_solution Yes dissolve_issue->dilute_aqueous No dissolve_solution->prep_stock precipitation_issue Issue: Precipitate forms upon dilution dilute_aqueous->precipitation_issue Problem? success Successfully prepared This compound working solution precipitation_solution Troubleshooting Steps: 1. Ensure final DMSO ≤0.5% 2. Use rapid mixing 3. Pre-warm aqueous medium 4. Consider medium with serum precipitation_issue->precipitation_solution Yes precipitation_issue->success No precipitation_solution->dilute_aqueous

Caption: Troubleshooting workflow for this compound solubility issues.

Furin_Signaling_Pathway cluster_golgi Trans-Golgi Network cluster_extracellular Extracellular Space / Cell Surface Proprotein Inactive Precursor Protein (e.g., pro-TGF-β, Viral Glycoprotein) Furin Furin Protease Proprotein->Furin Cleavage at polybasic site ActiveProtein Mature Active Protein Furin->ActiveProtein Processing Receptor Cell Surface Receptor ActiveProtein->Receptor Binding and Activation Downstream Downstream Cellular Signaling (e.g., Growth, Differentiation, Pathogen Entry) Receptor->Downstream MI1851 This compound (Furin Inhibitor) MI1851->Furin Inhibition

Caption: Simplified furin signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing MI-1851 Incubation Time for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of MI-1851 for achieving maximum furin inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, substrate-analog inhibitor of furin, a proprotein convertase.[1][2] Furin is a serine protease that cleaves and activates a wide range of precursor proteins, including growth factors, hormones, and viral envelope proteins, such as the spike protein of SARS-CoV-2.[1][3] this compound acts by binding to the active site of furin, thereby preventing it from processing its substrates.

Q2: What is the reported inhibitory potency of this compound?

A2: this compound is a highly potent furin inhibitor with a reported inhibitor constant (Ki) of 10.1 pM.[2] This indicates a very strong binding affinity for furin.

Q3: Why is optimizing the incubation time for this compound important?

A3: Optimizing the incubation time is crucial to ensure that this compound reaches its maximal inhibitory effect. This is particularly important because the stability of the compound can influence its effective concentration over time. For instance, in human liver microsomes, this compound has been shown to degrade over time, with approximately 45.7% of the initial concentration being depleted after a 60-minute incubation.[1] Therefore, the optimal incubation time will be a balance between allowing sufficient time for the inhibitor to bind to furin and minimizing its degradation.

Q4: What is a typical starting point for this compound incubation time in an in vitro assay?

A4: Based on general protocols for furin inhibitor screening, a pre-incubation of the enzyme with the inhibitor for 30 minutes at room temperature is a common starting point before the addition of the substrate. However, this should be optimized for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected inhibition Incubation time is too short: The inhibitor may not have had enough time to bind to the furin enzyme.Increase the pre-incubation time of this compound with furin before adding the substrate. Perform a time-course experiment to determine the optimal pre-incubation duration (e.g., 15, 30, 60, 120 minutes).
Inhibitor degradation: this compound may be degrading during a long incubation period, especially in the presence of metabolic enzymes (e.g., in cell-based assays or with microsomal fractions).[1]Decrease the incubation time or perform the assay at a lower temperature if the experimental conditions allow. Consider the stability of this compound in your specific assay buffer or cell culture medium.
Sub-optimal inhibitor concentration: The concentration of this compound may be too low to achieve maximum inhibition.Perform a dose-response experiment to determine the IC50 value in your assay system. Ensure the concentration used is appropriate for the desired level of inhibition.
High background signal or assay interference Autofluorescence of the inhibitor: Some compounds can interfere with fluorescence-based assays.Run appropriate controls, including a well with only the inhibitor and assay buffer, to measure and subtract any background fluorescence.
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) might affect enzyme activity at high concentrations.Ensure the final concentration of the solvent in the assay is low (typically ≤1%) and include a solvent control in your experiment.
Variability between experiments Inconsistent timing: Minor variations in incubation times between experiments can lead to different results.Use a timer and adhere strictly to the optimized incubation time for all experiments.
Reagent stability: Repeated freeze-thaw cycles of this compound or furin can affect their activity.Aliquot reagents upon receipt and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: In Vitro Characterization of this compound

Parameter Value Experimental System Reference
Inhibitor Constant (Ki) 10.1 pMRecombinant human furin[2]
Microsomal Stability (60 min) ~45.7% depletionHuman liver microsomes[1]
Incubation for CYP Assays 2 hoursPrimary human hepatocytes[1]
Incubation for Cytotoxicity 24 hoursPrimary human hepatocytes[1]

Experimental Protocols

Protocol for Optimizing this compound Incubation Time for Maximum Furin Inhibition (In Vitro Fluorometric Assay)

This protocol provides a general framework for determining the optimal pre-incubation time of this compound with furin to achieve maximum inhibition.

Materials:

  • Recombinant human furin

  • This compound

  • Furin substrate (e.g., a fluorogenic peptide substrate)

  • Assay buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant furin and this compound to the desired working concentrations in assay buffer.

    • Prepare the fluorogenic furin substrate according to the manufacturer's instructions.

  • Experimental Setup:

    • Design a plate layout that includes the following controls:

      • No-enzyme control (assay buffer + substrate)

      • Enzyme-only control (furin + assay buffer + substrate)

      • Solvent control (furin + solvent + substrate)

      • Positive control inhibitor (if available)

    • For the time-course experiment, set up a series of wells for each pre-incubation time point to be tested (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).

  • Pre-incubation:

    • To the designated wells, add the diluted this compound solution.

    • Add the diluted furin solution to all wells except the no-enzyme control.

    • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for the specified pre-incubation times.

  • Reaction Initiation and Measurement:

    • At the end of each pre-incubation period, add the furin substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the microplate in a fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.

    • Normalize the reaction rates to the enzyme-only control (representing 100% activity).

    • Plot the percentage of furin inhibition against the pre-incubation time.

    • The optimal incubation time is the shortest time required to achieve the maximum and stable level of inhibition.

Mandatory Visualizations

Furin_Signaling_Pathway cluster_golgi Trans-Golgi Network Pro-protein Pro-protein Furin Furin Pro-protein->Furin Cleavage at basic residues Active Protein Active Protein Furin->Active Protein Active Viral Protein Active Viral Protein Furin->Active Viral Protein Activation Viral Precursor Protein Viral Precursor Protein Viral Precursor Protein->Furin This compound This compound This compound->Furin Inhibition

Caption: Furin-mediated protein activation and its inhibition by this compound.

Troubleshooting_Workflow start Start: Inconsistent Inhibition check_time Is pre-incubation time optimized? start->check_time time_course Perform time-course experiment (5-120 min) check_time->time_course No check_degradation Is inhibitor degradation suspected? check_time->check_degradation Yes time_course->check_degradation reduce_time Decrease incubation time or temperature check_degradation->reduce_time Yes check_concentration Is inhibitor concentration optimal? check_degradation->check_concentration No reduce_time->check_concentration dose_response Perform dose-response experiment check_concentration->dose_response No check_controls Are controls (solvent, background) included and normal? check_concentration->check_controls Yes dose_response->check_controls troubleshoot_controls Investigate control issues (e.g., solvent concentration) check_controls->troubleshoot_controls No end Consistent Inhibition Achieved check_controls->end Yes troubleshoot_controls->end

Caption: Troubleshooting workflow for optimizing this compound inhibition.

References

dealing with MI-1851 instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-1851. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptidomimetic, substrate-analog inhibitor of furin, a proprotein convertase. Furin plays a crucial role in the activation of a variety of proteins, including viral envelope glycoproteins and proteins involved in cancer progression. By inhibiting furin, this compound can block the cleavage and subsequent activation of these proteins. This mechanism of action is the basis for its investigation as a potential antiviral and anti-cancer agent.

Q2: What is the primary cause of this compound instability in experimental settings?

The primary cause of this compound instability is metabolic degradation. Studies have shown that this compound is significantly depleted in the presence of human liver microsomes, with approximately 45% of the compound being degraded within 60 minutes.[1] This suggests that cells with metabolic activity, particularly those expressing cytochrome P450 enzymes, can contribute to the degradation of this compound in cell culture.

Q3: How should I prepare and store a stock solution of this compound?

A stock solution of this compound can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C to minimize freeze-thaw cycles. For experiments, a fresh working solution should be prepared from a thawed aliquot.

Q4: How long is this compound stable in cell culture media?

The stability of this compound in cell culture media is influenced by several factors, including the cell type, cell density, serum concentration, temperature, and pH. Due to its susceptibility to metabolic degradation, the effective concentration of this compound can decrease over the course of an experiment. It is recommended to assess its stability under your specific experimental conditions. For long-duration experiments (over 24 hours), consider replenishing the media with freshly prepared this compound.

Q5: Does the presence of serum in the culture medium affect this compound stability?

Serum contains various enzymes and proteins that can potentially degrade or bind to small molecules like this compound. While specific data on the effect of serum on this compound stability is limited, it is a common factor that can influence the bioavailability and stability of compounds in cell culture. It is advisable to perform pilot experiments to evaluate the impact of your specific serum concentration on the compound's efficacy. Some protocols recommend washing cells and using serum-free medium prior to and during treatment with the inhibitor.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected experimental results.

This is a common issue when working with a potentially unstable compound. The troubleshooting workflow below can help identify the source of the problem.

G cluster_0 Troubleshooting Workflow A Inconsistent/Low Efficacy of this compound B Verify Stock Solution Integrity A->B Start Here C Assess this compound Stability in Media B->C Stock OK D Optimize Dosing Strategy C->D Degradation Observed E Evaluate Cell Health D->E Optimized Dosing Ineffective F Review Experimental Readout E->F Cells Healthy

Caption: Troubleshooting workflow for inconsistent this compound activity.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Ensure the stock solution was prepared correctly and stored at -20°C in aliquots to avoid multiple freeze-thaw cycles.

    • If possible, verify the concentration and purity of the stock solution using an appropriate analytical method like HPLC.

  • Assess this compound Stability in Your Specific Cell Culture Media:

    • Protocol: Prepare your complete cell culture medium (including serum) and add this compound to the final desired concentration. Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) but without cells.

    • Analysis: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium and analyze the concentration of this compound using a validated analytical method such as LC-MS.

    • Interpretation: A significant decrease in concentration over time indicates instability.

  • Optimize Dosing Strategy:

    • If degradation is confirmed, consider the following:

      • Replenish the media: For long-term experiments, replace the media with freshly prepared this compound at regular intervals (e.g., every 12 or 24 hours).

      • Increase the initial concentration: This may compensate for degradation but be cautious of potential off-target effects or cytotoxicity.

  • Evaluate Cell Health:

    • Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to ensure that the observed lack of effect is not due to cytotoxicity at the concentration of this compound used.

    • Visually inspect the cells for any morphological changes.

  • Review Experimental Readout:

    • Ensure that the assay used to measure the effect of this compound is sensitive and specific for the intended biological outcome (i.e., inhibition of furin activity or a downstream effect).

Problem 2: High variability between replicate experiments.

High variability can also be a consequence of compound instability.

G cluster_0 Reducing Variability Workflow A High Inter-Experiment Variability B Standardize this compound Preparation A->B Start Here C Control for Media Age B->C Preparation Standardized D Normalize to a Positive Control C->D Media Age Controlled E Check for Consistent Cell Passage Number D->E Normalization Implemented

Caption: Workflow to reduce inter-experiment variability.

Detailed Steps:

  • Standardize this compound Preparation:

    • Always prepare the working solution of this compound fresh from a single-use aliquot of the stock solution immediately before adding it to the cell culture.

    • Ensure consistent and thorough mixing of the compound in the media.

  • Control for Media and Reagent Age:

    • Use media and supplements from the same lot number across replicate experiments whenever possible.

    • Avoid using media that has been stored for an extended period after the addition of supplements.

  • Normalize to a Positive Control:

    • Include a known, stable furin inhibitor as a positive control in your experiments. This can help to normalize the results and distinguish between compound instability and other sources of experimental variation.

  • Check for Consistent Cell Passage Number:

    • Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular metabolism and response to inhibitors can change with extensive passaging.

Data Presentation

The following tables present illustrative data on the expected stability of a peptidomimetic compound like this compound under various cell culture conditions. Note: This is hypothetical data provided as a guide for experimental design and troubleshooting, as specific stability data for this compound in cell culture media is not publicly available.

Table 1: Illustrative Stability of this compound in Cell Culture Media at 37°C

Time (Hours)% Remaining in Media (without cells)% Remaining in Media (with metabolically active cells)
0100100
69570
129050
248025
4865<10

Table 2: Illustrative Effect of Serum Concentration on this compound Stability in Cell Culture Media with Cells at 24 hours

Serum Concentration% Remaining of this compound
0%40
5%30
10%25

Table 3: Illustrative Effect of pH and Temperature on this compound Stability in Cell-Free Media at 24 hours

Condition% Remaining of this compound
pH 7.4, 37°C (Standard)80
pH 7.0, 37°C85
pH 7.8, 37°C75
pH 7.4, 25°C (Room Temp)95
pH 7.4, 4°C>99

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time under standard culture conditions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with supplements and serum)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • LC-MS system for analysis

Methodology:

  • Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples.

  • Analyze the concentration of this compound in each sample using a validated LC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Signaling Pathways

This compound's mechanism of action is centered on the inhibition of furin. Below are diagrams illustrating the role of furin in viral entry and cancer progression, the two main areas of research for this inhibitor.

G cluster_0 Viral Entry Pathway Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis Furin Furin Endocytosis->Furin Active_Protein Active Viral Glycoprotein Furin->Active_Protein Cleavage Viral_Protein Inactive Viral Glycoprotein Viral_Protein->Furin Fusion Membrane Fusion Active_Protein->Fusion Infection Viral Genome Release & Infection Fusion->Infection MI1851 This compound MI1851->Furin Inhibits

Caption: Furin's role in viral entry and its inhibition by this compound.

G cluster_1 Cancer Progression Pathway Pro_GF Pro-Growth Factors (e.g., pro-TGF-β) Furin Furin Pro_GF->Furin Pro_MMP Pro-Matrix Metalloproteinases (pro-MMPs) Pro_MMP->Furin Active_GF Active Growth Factors Furin->Active_GF Cleavage Active_MMP Active MMPs Furin->Active_MMP Cleavage Proliferation Cell Proliferation Active_GF->Proliferation Invasion Invasion & Metastasis Active_MMP->Invasion MI1851 This compound MI1851->Furin Inhibits

Caption: Furin's involvement in cancer progression and its inhibition by this compound.

References

Technical Support Center: Interpreting Unexpected Results in MI-1851 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-1851, a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments with the furin inhibitor this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a substrate-analog inhibitor of furin, a proprotein convertase.[1][2][3] Furin plays a crucial role in the proteolytic cleavage and activation of a variety of cellular substrate proteins. In the context of virology, this compound has been shown to suppress the cleavage of the SARS-CoV-2 spike protein, which is essential for viral entry into host cells.[1][2][4] This inhibition of spike protein processing leads to a significant reduction in viral replication.[1][4]

Q2: Are there any known off-target effects of this compound?

A2: While this compound is designed as a furin inhibitor, it has been observed to interact with cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP3A4 in human hepatocytes.[1][2][3] It did not, however, show significant inhibition of CYP1A2, 2C9, 2C19, and 2D6 in human microsomes.[1][2][3] Researchers should consider this interaction when designing experiments involving co-treatment with other compounds metabolized by CYP3A4.

Q3: What is the cytotoxic profile of this compound?

A3: this compound has been shown to have a favorable cytotoxicity profile. Studies have indicated that it does not significantly affect the viability of primary human hepatocytes at concentrations up to 100 μM.[1][2][3]

Troubleshooting Guide for Unexpected Results

This section addresses specific unexpected outcomes you may encounter during your experiments with this compound.

Issue 1: Higher than Expected Cell Viability in Virus-Infected Cells Treated with this compound

Possible Cause: You are observing a more potent antiviral effect than anticipated, leading to higher cell survival.

Troubleshooting Steps:

  • Confirm Viral Titer: Ensure the viral stock used for infection has the correct titer. An unexpectedly low viral load will result in higher cell viability.

  • Optimize this compound Concentration: While this compound is effective, a dose-response experiment is crucial to determine the optimal concentration for your specific cell type and viral strain.

  • Assess Synergistic Effects: If co-administering this compound with other compounds, consider the possibility of synergistic antiviral effects. For instance, combining a TMPRSS2 inhibitor with this compound has been shown to have a more potent effect than either inhibitor alone.[5]

Issue 2: Lower than Expected Efficacy in Antiviral Assays

Possible Cause: The antiviral effect of this compound is less than what has been reported in the literature.

Troubleshooting Steps:

  • Verify this compound Integrity: Ensure the compound has been stored correctly and has not degraded. In microsomal stability assays, this compound has been observed to undergo significant decomposition.[1]

  • Cell Line Authentication: Confirm the identity and passage number of your cell line.[6] Different cell lines can have varying levels of furin and TMPRSS2 expression, which can impact the efficacy of this compound.

  • Review Assay Protocol: Meticulously review your experimental protocol for any deviations. Inconsistent cell seeding, incorrect incubation times, or suboptimal reagent concentrations can all contribute to variability.[6][7]

Issue 3: Inconsistent Results Between Replicates

Possible Cause: High variability between replicate wells can obscure the true effect of this compound.

Troubleshooting Steps:

  • Standardize Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.[6]

  • Mitigate Edge Effects: The "edge effect" in microplates can lead to variability. To minimize this, avoid using the outer wells or fill them with sterile media or PBS.[6]

  • Check for Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses and lead to inconsistent results. Regular testing is recommended.[6]

Data Presentation

Table 1: Summary of this compound In Vitro Properties

PropertyObservationReference Cell/SystemConcentrationCitation
Furin Inhibition Suppresses SARS-CoV-2 spike protein cleavageHuman airway epithelial cellsNot specified[1][2]
Antiviral Activity 30- to 75-fold reduction in SARS-CoV-2 titersCalu-3 cells10 µM[1]
CYP Inhibition Significant suppression of CYP3A4Primary human hepatocytes20-100 µM[1][2][3]
CYP Inhibition No significant inhibition of CYP1A2, 2C9, 2C19, 2D6Human microsomesNot specified[1][2][3]
Cytotoxicity No significant effect on cell viabilityPrimary human hepatocytesUp to 100 µM[1][2][3]
Microsomal Stability ~45% decrease in initial concentration after 60 minHuman microsomes50 µM[1]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: CYP3A4 Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC), and a NADPH regenerating system in a buffer solution.

  • Inhibitor Incubation: Pre-incubate the reaction mixture with varying concentrations of this compound or a known CYP3A4 inhibitor (e.g., ketoconazole) for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Fluorescence Measurement: Monitor the production of the fluorescent metabolite (7-hydroxy-4-(trifluoromethyl)-coumarin, HFC) over time using a fluorescence plate reader (Excitation: 405 nm, Emission: 530 nm).

  • Data Analysis: Calculate the rate of metabolite formation and determine the IC50 value for this compound.

Visualizations

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 cluster_cell Host Cell Virus SARS-CoV-2 Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 Binding Furin Furin Spike Protein->Furin S1/S2 Cleavage TMPRSS2 TMPRSS2 ACE2->TMPRSS2 S2' Cleavage Endosome Endosome ACE2->Endosome Endocytosis Viral Entry Viral Entry & Replication TMPRSS2->Viral Entry Endosome->Viral Entry This compound This compound This compound->Furin Inhibition

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound on Furin.

Troubleshooting_Workflow Start Unexpected Result Data_Review Review Raw Data & Calculations Start->Data_Review Protocol_Check Verify Experimental Protocol Data_Review->Protocol_Check Reagent_Check Check Reagent Integrity & Storage Protocol_Check->Reagent_Check Cell_Culture_Check Assess Cell Health & Contamination Reagent_Check->Cell_Culture_Check Hypothesis Formulate Hypothesis Cell_Culture_Check->Hypothesis Redesign Redesign Experiment Hypothesis->Redesign Plausible Cause Consult Consult Literature & Support Hypothesis->Consult Unclear Cause End Resolution Redesign->End Consult->End

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

how to control for MI-1851 cytotoxicity in antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MI-1851 in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a substrate-analog inhibitor of furin, a host cell protease.[1][2][3] Furin is involved in the proteolytic cleavage and activation of various viral glycoproteins, which is a crucial step for viral entry into host cells and subsequent replication.[1][2][3][4] For instance, in the context of SARS-CoV-2, this compound suppresses the cleavage of the spike protein, thereby exerting a significant antiviral effect.[1][2][3]

Q2: Is this compound cytotoxic?

A2: In vitro studies have shown that this compound has a favorable safety profile and does not impair the viability or oxidative status of primary human hepatocytes at concentrations up to 100 μM.[1][2][3] It has also been safely used at 50 µM in cell cultures of human airway epithelial Calu-3 cells and human-like porcine-derived intestinal epithelial IPEC-J2 cells.[1][3] However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line and experimental conditions as cytotoxicity can be cell-type dependent.[5][6]

Q3: Why is it important to control for cytotoxicity in antiviral assays?

A3: Controlling for cytotoxicity is critical to ensure that the observed antiviral effect is genuinely due to the inhibition of viral replication and not a result of host cell death caused by the compound.[5][6][7] An apparent antiviral activity might be a false positive if the compound is simply killing the host cells that the virus needs to replicate.[7][8] Cytotoxicity assays help to differentiate between true antiviral efficacy and non-specific toxic effects.[8]

Q4: What is the Selectivity Index (SI) and how is it calculated?

A4: The Selectivity Index (SI) is a crucial parameter that measures the relative effectiveness of an antiviral compound. It is the ratio of the compound's cytotoxicity to its antiviral activity. A higher SI value indicates a more promising therapeutic candidate. The SI is calculated using the following formula:

SI = CC50 / EC50

Where:

  • CC50 is the concentration of the compound that causes 50% cytotoxicity to the host cells.[5][6]

  • EC50 is the concentration of the compound that inhibits 50% of the viral replication.[5][9]

Troubleshooting Guide

Problem: I am observing high cytotoxicity in my cell line with this compound.

Possible Cause Troubleshooting Step
Cell line sensitivity Different cell lines can have varying sensitivities to a compound. It is essential to determine the CC50 of this compound specifically in the cell line you are using for your antiviral assay.
Compound concentration The concentration of this compound may be too high for your specific cell type. Perform a dose-response experiment to determine the non-toxic concentration range.
Extended exposure time Prolonged exposure to the compound might lead to increased cytotoxicity. Optimize the incubation time of this compound with your cells.
Solvent toxicity If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium might be causing cytotoxicity. Ensure the final solvent concentration is non-toxic to your cells by running a solvent-only control.
Assay artifacts The cytotoxicity assay itself might be giving false positive results. Ensure your assay is properly validated and includes all necessary controls.

Problem: My antiviral assay results are inconsistent or not reproducible.

Possible Cause Troubleshooting Step
Underlying cytotoxicity Even at sub-lethal concentrations, this compound might be affecting cell health and metabolism, which could indirectly impact viral replication and lead to inconsistent results. Always run a parallel cytotoxicity assay with the same compound concentrations and incubation times used in the antiviral assay.
Assay variability Inherent variability in biological assays can lead to inconsistent results. Ensure you are using appropriate controls, including positive, negative, and vehicle controls, and that your assay has been optimized for reproducibility.
Compound stability This compound may not be stable under your experimental conditions. Check the stability of the compound in your culture medium over the course of the experiment.

Experimental Protocols

Determining the 50% Cytotoxic Concentration (CC50)

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a specific cell line by 50%.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be wide enough to encompass both no toxicity and complete cell death. Also, include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Compound Addition: Remove the old medium from the cells and add the different concentrations of this compound. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that matches the duration of your antiviral assay.

  • Cell Viability Assay: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the CC50 value.[6][10]

Determining the 50% Effective Concentration (EC50)

This protocol describes how to determine the concentration of this compound that inhibits 50% of viral replication.

Materials:

  • This compound

  • Cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • 96-well microplates

  • Method for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, or ELISA for viral antigens)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in infection medium (low serum or serum-free medium).

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add the virus at a specific multiplicity of infection (MOI) to the cells.

    • Immediately after, add the different concentrations of this compound.

    • Include a virus-only control (no compound) and a no-virus control.

  • Incubation: Incubate the plate for a duration that allows for sufficient viral replication in the control wells.

  • Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using your chosen method.

  • Data Analysis:

    • Normalize the data to the virus-only control wells (representing 100% viral replication or 0% inhibition).

    • Plot the percentage of viral inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to calculate the EC50 value.

Visualizations

Experimental_Workflow Workflow for Assessing this compound Antiviral Activity and Cytotoxicity cluster_0 Cytotoxicity Assessment cluster_1 Antiviral Assay cluster_2 Data Interpretation A Prepare serial dilutions of this compound B Treat uninfected cells A->B C Incubate for relevant duration B->C D Perform cell viability assay (e.g., MTT) C->D E Calculate CC50 D->E K Calculate Selectivity Index (SI = CC50 / EC50) E->K F Prepare serial dilutions of this compound G Infect cells with virus and treat with this compound F->G H Incubate for viral replication period G->H I Quantify viral replication (e.g., qPCR, Plaque Assay) H->I J Calculate EC50 I->J J->K L Evaluate Therapeutic Potential K->L

Caption: Workflow for assessing this compound antiviral activity and cytotoxicity.

Signaling_Pathway Mechanism of Action of this compound Virus Virus HostCell Host Cell Virus->HostCell Attachment ViralGlycoprotein Inactive Viral Glycoprotein Precursor HostCell->ViralGlycoprotein produces Furin Furin (Host Protease) ViralGlycoprotein->Furin Substrate for ActiveGlycoprotein Active Viral Glycoprotein Furin->ActiveGlycoprotein Cleaves to form ViralEntry Viral Entry & Replication ActiveGlycoprotein->ViralEntry Mediates MI1851 This compound MI1851->Furin Inhibits

References

Technical Support Center: Improving MI-1851 Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the furin inhibitor, MI-1851, to target cells in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and specific small molecule inhibitor of furin, a proprotein convertase responsible for the proteolytic maturation of a wide array of precursor proteins. By inhibiting furin, this compound can block the activation of numerous substrates involved in various pathological processes.

Q2: What are the primary target cells for this compound?

The target cells for this compound depend on the pathological context, as furin is ubiquitously expressed and involved in multiple diseases. Based on the role of furin, key target cells include:

  • Cancer Cells: Furin is overexpressed in various cancers, including head and neck squamous cell carcinoma, breast cancer, and rhabdomyosarcoma.[1] It promotes tumor progression, invasion, and metastasis by activating matrix metalloproteinases (MMPs), growth factors, and their receptors.[2][3][4]

  • Vascular Smooth Muscle Cells and Endothelial Cells: In the cardiovascular system, furin is involved in processes like atherosclerosis and hypertension.[5][6][7] It activates substrates that regulate vascular tone, inflammation, and lipid metabolism.

  • Hepatocytes: The liver is a key site for lipid metabolism, and furin plays a role in processing proteins like proprotein convertase subtilisin/kexin type 9 (PCSK9), which regulates LDL receptor levels.

  • Neurons and Glial Cells: Furin is implicated in neurodegenerative diseases like Alzheimer's by processing proteins such as the amyloid precursor protein (APP) and brain-derived neurotrophic factor (BDNF).[8][9][10]

Q3: What are the known in vitro pharmacokinetic properties of this compound?

A key study on this compound revealed the following characteristics:

  • It does not significantly bind to human serum albumin.

  • It is metabolized by human liver microsomes.

  • It shows some inhibitory activity against the cytochrome P450 enzyme CYP3A4.

  • It is not cytotoxic to primary human hepatocytes at concentrations up to 100 μM.

Troubleshooting Guide for this compound Delivery

A primary challenge in working with small molecule inhibitors like this compound is often poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results.[11][12]

Issue 1: Precipitation of this compound in Cell Culture Media

Visual Cues:

  • Cloudiness or turbidity in the media after adding this compound.

  • Visible particles or crystals, especially after incubation.

  • A thin film at the bottom of the culture vessel.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Low Aqueous Solubility This compound, like many small molecule inhibitors, may be hydrophobic and have limited solubility in aqueous solutions like cell culture media.[11]1. Optimize Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate organic solvent like DMSO.[13][14][15] 2. Use an Intermediate Dilution: Before adding to the final culture volume, create an intermediate dilution of the stock solution in a small volume of serum-free media or PBS. Vortex gently.[12] 3. Gradual Addition: Add the intermediate dilution dropwise to the final volume of pre-warmed complete media while gently swirling. This avoids "solvent shock" where the compound rapidly precipitates.[11]
High Final Concentration The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium.1. Determine Maximum Soluble Concentration: Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium. Incubate under culture conditions and visually inspect for precipitation. 2. Perform a Dose-Response Curve: Test a range of this compound concentrations to find the lowest effective concentration that still elicits the desired biological response.
Temperature Effects Adding a cold stock solution to warm media can cause the compound to precipitate.[16]1. Pre-warm Media: Always use media that has been pre-warmed to 37°C. 2. Allow Stock to Warm: Briefly warm the aliquot of the stock solution to room temperature before use.
Media Components Components in the media, such as salts and proteins in serum, can interact with this compound and affect its solubility.1. Serum Concentration: If using serum, its proteins can sometimes help solubilize hydrophobic compounds. If working in low-serum or serum-free conditions, solubility issues may be more pronounced. Consider if the serum concentration can be temporarily increased during initial exposure.
pH Instability Significant shifts in the pH of the culture medium can alter the charge and solubility of the compound.[16]Ensure your medium is properly buffered (e.g., with HEPES) and the incubator's CO₂ levels are correctly calibrated to maintain a stable pH (typically 7.2-7.4).
Issue 2: Inconsistent or Lack of Biological Effect

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inaccurate Dosing Due to Precipitation If this compound precipitates, the actual concentration of the soluble, active compound is lower than intended.Follow the steps in the "Precipitation of this compound" section to ensure the compound is fully dissolved.
Compound Degradation Improper storage or handling can lead to the degradation of this compound.1. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] 2. Protect from Light: If the compound is light-sensitive, store it in amber vials.
Cell Permeability The compound may not be efficiently crossing the cell membrane to reach intracellular furin.1. Increase Incubation Time: Extend the duration of cell exposure to this compound. 2. Use a Permeabilizing Agent (with caution): For specific endpoint assays (not for live-cell studies), a very low concentration of a mild permeabilizing agent might be considered, but this can introduce artifacts.
Cell-Specific Factors Different cell types may have varying levels of furin expression or membrane characteristics that affect inhibitor uptake and efficacy.1. Verify Furin Expression: Confirm that your target cells express furin at a significant level using techniques like Western blot or qPCR. 2. Optimize for Cell Line: The optimal concentration and incubation time may need to be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound powder for your desired volume of 10 mM stock solution.

    • In a sterile microcentrifuge tube, add the calculated volume of anhydrous, sterile DMSO to the weighed this compound powder.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.[13]

    • Visually inspect the solution to ensure no undissolved particles remain.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.

  • Preparation of Final Working Solution in Cell Culture Medium (Example for 10 µM):

    • Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C.

    • In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of serum-free medium or PBS. Vortex gently.

    • Add the 100 µL of the intermediate dilution to 9.9 mL of the pre-warmed complete medium to achieve a final concentration of 10 µM.

    • Add the intermediate dilution dropwise while gently swirling the final volume of media.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 2: Solubility Assessment of this compound in Cell Culture Medium
  • Prepare a serial dilution of this compound in your specific cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Include a vehicle control (e.g., 0.1% DMSO).

  • Aliquot the dilutions into a 96-well plate or microcentrifuge tubes.

  • Incubate under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 24 or 48 hours).

  • Visually inspect each sample for any signs of precipitation (cloudiness, particles) under a microscope.

  • This will help you determine the practical working concentration range for this compound in your specific experimental setup.

Signaling Pathways and Experimental Workflows

Furin-Mediated Signaling Pathways

Furin is a key protease that activates a multitude of precursor proteins, thereby influencing several critical signaling pathways. Inhibition of furin by this compound is expected to disrupt these pathways.

Furin_Signaling_Pathways Furin-Mediated Activation of Signaling Pathways cluster_furin Furin Activity cluster_substrates Pro-protein Substrates cluster_active_proteins Active Proteins cluster_downstream Downstream Cellular Processes MI1851 This compound Furin Furin MI1851->Furin Inhibits Pro_TGFb pro-TGF-β Furin->Pro_TGFb Cleaves Pro_MMPs pro-MMPs (e.g., MT1-MMP) Furin->Pro_MMPs Cleaves Pro_VEGF pro-VEGF Furin->Pro_VEGF Cleaves Pro_Notch pro-Notch Furin->Pro_Notch Cleaves Pro_IGF1R pro-IGF-1R Furin->Pro_IGF1R Cleaves TGFb TGF-β Pro_TGFb->TGFb MMPs Active MMPs Pro_MMPs->MMPs VEGF Active VEGF Pro_VEGF->VEGF Notch Active Notch (NICD) Pro_Notch->Notch IGF1R Active IGF-1R Pro_IGF1R->IGF1R Invasion Cell Invasion & Metastasis TGFb->Invasion MMPs->Invasion Angiogenesis Angiogenesis VEGF->Angiogenesis Differentiation Cell Differentiation Notch->Differentiation Proliferation Cell Proliferation IGF1R->Proliferation

Caption: Furin activates multiple signaling pathways involved in cancer progression.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Workflow for Assessing this compound Efficacy in vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound Stock in DMSO Solubility_Test Determine Max Soluble Concentration in Media Prep_Stock->Solubility_Test Treat_Cells Treat Cells with this compound (and controls) Solubility_Test->Treat_Cells Seed_Cells Seed Target Cells Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Cell_Viability Assess Cell Viability (e.g., MTT assay) Incubate->Cell_Viability Western_Blot Western Blot for Furin Substrate Cleavage Incubate->Western_Blot Functional_Assay Functional Assay (e.g., Invasion, Migration) Incubate->Functional_Assay

Caption: A typical workflow for evaluating the in vitro effects of this compound.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Precipitation Troubleshooting this compound Precipitation Start Precipitation Observed? Check_Prep Review Solution Preparation Protocol Start->Check_Prep Yes Success Problem Resolved Start->Success No Check_Conc Is Concentration Too High? Check_Prep->Check_Conc Correct Use_Intermediate Use Intermediate Dilution Step Check_Prep->Use_Intermediate Incorrect Check_Temp Was Media Pre-warmed? Check_Conc->Check_Temp No Lower_Conc Lower Final Concentration Check_Conc->Lower_Conc Yes Prewarm_Media Always Pre-warm Media to 37°C Check_Temp->Prewarm_Media No Contact_Support Consult Further Technical Support Check_Temp->Contact_Support Yes Lower_Conc->Success Use_Intermediate->Success Prewarm_Media->Success

Caption: A decision tree for troubleshooting this compound precipitation issues.

References

Technical Support Center: Addressing Variability in MI-1851 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes with the furin inhibitor, MI-1851.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a substrate-analog inhibitor of furin, a proprotein convertase. It functions by binding to the active site of furin, preventing the cleavage of its target substrate proteins. This inhibition can block the activation of various proteins, including viral glycoproteins, thereby exerting its biological effects.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For optimal stability, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: Is this compound cytotoxic?

A3: Studies have shown that this compound does not impair the viability of primary human hepatocytes at concentrations up to 100 μM.[1][2] However, it is always recommended to perform a dose-response curve for cytotoxicity in your specific cell line of interest to determine the optimal non-toxic working concentration.

Q4: How stable is this compound in experimental conditions?

A4: this compound has been observed to be significantly depleted in human microsomes after a 60-minute incubation period.[2][3] This suggests that the compound is subject to metabolic degradation. For longer-term experiments, this instability should be considered, and re-administration of the compound may be necessary to maintain its effective concentration.

Q5: Does this compound interact with other proteins, such as serum albumin or cytochrome P450 enzymes?

A5: Research indicates that this compound does not have a relevant interaction with human serum albumin.[2][3] However, it has been shown to weakly inhibit cytochrome P450 3A4 (CYP3A4) in human microsomes and recombinant systems, and significantly suppress CYP3A4 in human hepatocytes.[1][2] It does not appear to inhibit CYP1A2, 2C9, 2C19, and 2D6 enzymes.[1][2]

Troubleshooting Guide

Issue 1: High Variability in Replicate Wells

Symptoms:

  • Large standard deviation between technical replicates.

  • Inconsistent results between experiments.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Incomplete Solubilization of this compound Ensure the this compound stock solution is fully dissolved before diluting to the final working concentration. Vortex the stock solution thoroughly.
Compound Instability Given the observed depletion in microsomes, consider the timing of your assay. For longer incubations, replenishing the media with fresh this compound may be necessary.
Issue 2: Lower than Expected Inhibitory Effect

Symptoms:

  • This compound shows weak or no inhibition of furin activity in your assay.

  • The IC50 value is significantly higher than previously reported.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, substrate concentration, and enzyme concentration.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
High Protein Concentration in Media While this compound does not strongly bind to albumin, high concentrations of other proteins could potentially sequester the inhibitor. Consider reducing the serum concentration if your assay allows.
Cell Line Specific Differences The expression and activity of furin can vary between cell lines. Confirm furin expression in your cell line of choice.
Issue 3: Discrepancies in Cell Viability Assays

Symptoms:

  • Conflicting results between different cell viability assays (e.g., MTT vs. ATP-based assays).

  • Apparent increase in viability at high concentrations of this compound with certain assays.

Possible Causes & Solutions:

CauseRecommended Solution
Assay Interference Some compounds can interfere with the chemical reactions of specific viability assays (e.g., reducing MTT tetrazolium salts). Use an orthogonal method, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time cytotoxicity assay, to confirm results.
Solvent (DMSO) Toxicity Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the toxic threshold for your cells.
This compound Precipitation At high concentrations, small molecules can precipitate out of solution, which can interfere with optical-based assays. Visually inspect wells for any precipitation.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using an ATP-Based Assay
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture media. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Remove the old media from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Assay: Allow the plate and the ATP-based assay reagent (e.g., CellTiter-Glo®) to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus this compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 2: In Vitro Furin Activity Assay
  • Reagent Preparation: Prepare the assay buffer, a fluorogenic furin substrate, and recombinant human furin enzyme.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a known furin inhibitor as a positive control.

  • Reaction Setup: In a 96-well black plate, add the recombinant furin enzyme to each well, followed by the this compound dilutions or controls.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic furin substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Normalize the rates to the vehicle control and plot the percent inhibition versus this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Summary of this compound In Vitro Properties

ParameterResultReference
Cell Viability (Primary Human Hepatocytes) No significant effect up to 100 μM[1][2]
Human Serum Albumin Interaction No relevant interaction[2][3]
Microsomal Stability (Human) ~45% depletion after 60 minutes[1]
CYP Inhibition CYP3A4: Weak inhibition (microsomes/recombinant), Significant suppression (hepatocytes)CYP1A2, 2C9, 2C19, 2D6: No inhibition[1][2]

Visualizations

MI1851_Mechanism_of_Action cluster_furin_processing Furin-Mediated Substrate Cleavage cluster_inhibition Inhibition by this compound Pro-protein Pro-protein Furin Furin Pro-protein->Furin Binds to active site Inactive Furin Complex Inactive Furin Complex Pro-protein->Inactive Furin Complex Binding Blocked Active Protein Active Protein Furin->Active Protein Cleaves at recognition site Cleaved Peptide Cleaved Peptide Furin->Cleaved Peptide This compound This compound This compound->Furin Binds to active site

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent Experimental Results Observed Start->Inconsistent_Results Check_Basics Review Experimental Protocol: - Cell Seeding Density - Pipetting Technique - Plate Layout (Edge Effects) Inconsistent_Results->Check_Basics Check_Compound Assess this compound Integrity: - Fresh Dilutions? - Proper Storage? - Solubility Issues? Check_Basics->Check_Compound If basics are OK Validate_Assay Validate Assay Performance: - Orthogonal Viability Assay? - Positive/Negative Controls OK? - Instrument Settings Correct? Check_Compound->Validate_Assay If compound is OK Optimize_Conditions Optimize Experimental Conditions: - Adjust Incubation Time - Titrate Reagent Concentrations - Test Different Cell Passage Numbers Check_Compound->Optimize_Conditions If degradation is suspected Validate_Assay->Optimize_Conditions If assay is OK Consult_Literature Consult Literature for Similar Compounds Validate_Assay->Consult_Literature If issues persist End Consistent Results Optimize_Conditions->End

Caption: Troubleshooting workflow.

References

Validation & Comparative

A Comparative Analysis of the Furin Inhibitors MI-1851 and MI-2415: Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of two promising furin inhibitors, MI-1851 and MI-2415. Furin, a proprotein convertase, plays a critical role in the activation of a wide range of viral and bacterial pathogens, making it a compelling target for anti-infective therapies. This document synthesizes available experimental data to facilitate an objective evaluation of these two compounds.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data for this compound and MI-2415 based on in vitro studies.

Table 1: Antibacterial Efficacy Against Pseudomonas aeruginosa

CompoundEffective ConcentrationCell LineKey Findings
This compound ≥ 0.5 µMMDCKPreserved cell viability in the presence of P. aeruginosa infection.[1]
MI-2415 ≥ 25 µMMDCKShowed a prominent antipseudomonal effect at higher concentrations compared to this compound.[1]

Table 2: Efficacy Against Enterobacteriaceae

CompoundConcentrationPathogenCell LineEffect on Cytotoxicity
This compound 50 µMEHEC, S. flexneriMDCKDecreased cytotoxicity.[2]
MI-2415 50 µMEHEC, S. flexneriMDCKDecreased cytotoxicity.[2]
This compound & MI-2415 50 µMEPECMDCKDid not alleviate cytotoxicity.[2]

Table 3: Antiviral Efficacy

CompoundTarget VirusCell LineKey Findings
This compound SARS-CoV-2Calu-3A single treatment (10 µM) provided a 30- to 75-fold reduction in infectious virus titers.[3]
MI-2415 Not explicitly stated in the provided results.-Data on the direct antiviral efficacy of MI-2415 is not available in the provided search results.

Table 4: Cytotoxicity Profile

CompoundConcentrationCell LinesObservation
This compound Up to 100 µMIPEC-J2, PHHNo significant cell death observed after 24 hours of incubation.[1][4]
MI-2415 Up to 100 µMIPEC-J2, PHHNo significant cell death observed after 24 hours of incubation.[1]

Table 5: Inhibition of Cytochrome P450 3A4 (CYP3A4)

CompoundSystemConcentration for Significant Inhibition
This compound Human Hepatic Microsomes≥ 25 µM[1]
MI-2415 Human Hepatic Microsomes≥ 50 µM[1]
MI-2415 Primary Human Hepatocytes (PHHs)100 µM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of furin inhibitors and a general workflow for their evaluation.

Furin_Inhibition_Pathway cluster_pathogen Pathogen cluster_host Host Cell Pro-protein Pro-protein Furin Furin Pro-protein->Furin Cleavage Active_Protein Active_Protein Furin->Active_Protein Pathogen_Entry Pathogen Entry/ Toxin Release Active_Protein->Pathogen_Entry MI_Inhibitor This compound / MI-2415 MI_Inhibitor->Furin Inhibition

Caption: Mechanism of furin inhibitors in preventing pathogen activation.

Experimental_Workflow cluster_assays Efficacy & Safety Assays Cell_Culture Cell Seeding (e.g., MDCK, IPEC-J2, PHH) Inhibitor_Treatment Treatment with This compound or MI-2415 Cell_Culture->Inhibitor_Treatment Pathogen_Challenge Infection with Pathogen (e.g., P. aeruginosa, EHEC) Inhibitor_Treatment->Pathogen_Challenge Incubation Incubation Pathogen_Challenge->Incubation Cytotoxicity_Assay Cytotoxicity Assay (CCK-8) Incubation->Cytotoxicity_Assay Parallel Assays Efficacy_Assay Efficacy Evaluation (e.g., Cell Viability) Incubation->Efficacy_Assay CYP450_Assay CYP450 Inhibition Assay (e.g., CYP3A4) Incubation->CYP450_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Efficacy_Assay->Data_Analysis CYP450_Assay->Data_Analysis

Caption: General experimental workflow for evaluating furin inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay was utilized to determine the effect of the furin inhibitors on cell viability and to assess their potential cytotoxicity.

  • Cell Seeding: Madin-Darby canine kidney (MDCK) or porcine intestinal (IPEC-J2) cells were seeded in 96-well plates at a specified density and allowed to adhere.

  • Inhibitor and/or Pathogen Treatment:

    • For cytotoxicity assessment, cells were treated with varying concentrations of this compound or MI-2415 (up to 100 µM) and incubated for 24 hours.[1]

    • For antibacterial efficacy, cells were pre-treated with the inhibitors for 2 hours prior to and during a 6-hour incubation with pathogenic bacteria (EHEC, S. flexneri, or EPEC).[2]

  • CCK-8 Reagent Addition: Following incubation, 10 µL of the CCK-8 solution was added to each well.

  • Incubation: The plates were incubated for a period of 1-4 hours to allow for the conversion of the WST-8 tetrazolium salt to a colored formazan product by cellular dehydrogenases.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

CYP3A4 Inhibition Assay

The inhibitory effects of this compound and MI-2415 on the activity of the major human liver cytochrome P450 enzyme, CYP3A4, were investigated using human hepatic microsomes and primary human hepatocytes (PHHs).

  • System Preparation: Human hepatic microsomes or PHHs were prepared and incubated with varying concentrations of this compound or MI-2415.

  • Substrate Addition: A specific substrate for CYP3A4 was added to the reaction mixture.

  • Incubation: The reaction was allowed to proceed for a defined period.

  • Metabolite Quantification: The formation of the metabolite of the CYP3A4 substrate was quantified using appropriate analytical methods (e.g., fluorometric assays).

  • Data Analysis: The percentage of inhibition of CYP3A4 activity was calculated by comparing the rate of metabolite formation in the presence of the inhibitors to that of a control group. A concentration-dependent inhibition was observed for both compounds.[1]

Conclusion

Both this compound and MI-2415 demonstrate potential as antibacterial agents by inhibiting furin, thereby preventing the activation of bacterial toxins. This compound appears to be more potent in its antipseudomonal activity, being effective at significantly lower concentrations than MI-2415.[1] Both compounds exhibit a favorable safety profile with low cytotoxicity at concentrations up to 100 µM.[1] However, both inhibitors show a concentration-dependent inhibition of CYP3A4 at higher concentrations, a factor to consider in further drug development.[1] While the antiviral activity of this compound against SARS-CoV-2 is documented, further studies are needed to elucidate the antiviral efficacy of MI-2415 to enable a more complete comparison in that domain. These findings suggest that both molecules are promising candidates for further investigation as broad-spectrum anti-infectives.

References

Comparative Guide to the Antiviral Activity of MI-1851 in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of MI-1851, a synthetic furin inhibitor, across various cell lines. The data presented is compiled from preclinical studies and is intended to offer an objective overview of its performance against several viruses, alongside comparisons with other relevant antiviral compounds.

Executive Summary

This compound is a potent furin inhibitor that has demonstrated significant antiviral activity against a range of viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Respiratory Syncytial Virus (RSV), and Dengue Virus. Its mechanism of action involves the inhibition of the host protease furin, which is essential for the proteolytic activation of viral surface proteins required for viral entry and infectivity. This guide summarizes the available quantitative data on its efficacy and cytotoxicity in different cell culture models and provides detailed experimental protocols for key antiviral assays.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound and Comparators

The following tables summarize the quantitative data on the antiviral efficacy (EC50/IC50) and cytotoxicity (CC50) of this compound and the alternative furin inhibitor, decanoyl-RVKR-CMK. It is important to note that the data has been collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Antiviral Activity of this compound Against Various Viruses in Different Cell Lines

VirusCell LineConcentrationFold Reduction in Viral TiterEC50/IC50Reference
SARS-CoV-2Calu-3 (Human lung)10 µM30- to 190-foldIC50 = 57 nM (Plaque Reduction Assay)[1][2]
RSVNot SpecifiedNot SpecifiedSignificant InhibitionNot Specified
Dengue Virus-2Not SpecifiedNot SpecifiedEffective InhibitionNot Specified
West Nile VirusNot SpecifiedNot SpecifiedEffective InhibitionNot Specified

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineCC50 (50% Cytotoxic Concentration)Reference
Primary Human Hepatocytes> 100 µM[1][3]
Calu-3 (Human lung)> 50 µM[1]
IPEC-J2 (Porcine intestinal epithelial)Safe at 50 µM[1]

Table 3: Comparative Antiviral Activity of Furin Inhibitors Against SARS-CoV-2

CompoundCell LineAssayIC50Reference
This compoundCalu-3Plaque Reduction Assay57 nM[2]
decanoyl-RVKR-CMKVeroE6Not SpecifiedNot Specified[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, specifically the Plaque Reduction Assay for determining antiviral activity.

Plaque Reduction Assay for SARS-CoV-2

This protocol is a standard method for quantifying the titer of infectious virus and assessing the efficacy of antiviral compounds.

Materials:

  • Vero E6 or Calu-3 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • SARS-CoV-2 viral stock

  • This compound or other test compounds

  • Agarose or Carboxymethylcellulose (CMC) for overlay

  • Neutral Red or Crystal Violet stain

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 or Calu-3 cells in 6-well or 24-well plates and grow to 90-100% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Infection: Aspirate the growth medium from the cells and infect with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1 for 1 hour at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: Add an overlay of agarose or CMC in DMEM to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Plaque Counting:

    • For Neutral Red staining (with agarose overlay), add the stain and incubate for 2-3 hours. Living cells will take up the stain, and plaques will appear as clear zones.

    • For Crystal Violet staining (with CMC overlay), fix the cells with 4% paraformaldehyde, and then stain with 0.1% crystal violet. Plaques will appear as clear areas where cells have been lysed.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizations

Signaling Pathway of Furin-Mediated Viral Entry and Inhibition by this compound

Furin_Inhibition_Pathway cluster_virus Virus cluster_cell Host Cell Virus SARS-CoV-2 Spike_Inactive Inactive Spike Protein (S1/S2) Furin Furin Spike_Inactive->Furin Cleavage ACE2 ACE2 Receptor Viral_Entry Viral Entry ACE2->Viral_Entry Facilitates Spike_Active Active Spike Protein Furin->Spike_Active Activation Inhibited_Entry Viral Entry Inhibited Spike_Active->ACE2 Binding MI1851 This compound MI1851->Furin Inhibits

Caption: Mechanism of this compound antiviral activity.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Assay_Workflow start Start cell_seeding Seed Host Cells (e.g., Calu-3, Vero) start->cell_seeding confluency Grow to 90-100% Confluency cell_seeding->confluency infection Infect with Virus (e.g., SARS-CoV-2) confluency->infection treatment Add Serial Dilutions of this compound infection->treatment overlay Add Semi-Solid Overlay treatment->overlay incubation Incubate for 2-3 Days overlay->incubation staining Fix and Stain Cells incubation->staining analysis Count Plaques and Calculate IC50 staining->analysis end End analysis->end

Caption: Plaque reduction assay workflow.

References

head-to-head comparison of MI-1851 with other broad-spectrum antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of emerging viral threats, the development of broad-spectrum antiviral agents is a critical priority. This guide provides a head-to-head comparison of MI-1851, a novel furin inhibitor, with two well-established broad-spectrum antivirals: remdesivir and favipiravir. This comparison is based on available preclinical data and aims to provide an objective overview of their respective antiviral activities, mechanisms of action, and the experimental basis for these findings.

Quantitative Comparison of Antiviral Activity

Direct comparative studies of this compound against remdesivir and favipiravir under identical experimental conditions are limited in the publicly available literature. The following tables summarize the reported 50% effective concentration (EC50) values for each antiviral against various viruses. It is crucial to note that these values were determined in different studies, employing varied cell lines, virus strains, and assay methodologies. Therefore, direct cross-comparison of absolute EC50 values should be interpreted with caution.

Table 1: Antiviral Activity (EC50 in µM) of this compound, Remdesivir, and Favipiravir against Coronaviruses

VirusThis compoundRemdesivirFavipiravirCell Line
SARS-CoV-2 Reported to reduce viral titers 30- to 75-fold at 10 µM[1]0.77[2]61.88[2][3]Vero E6
No specific EC50 reported0.01[4]-Human Airway Epithelial (HAE) cells
-0.28[4]-Calu-3
MERS-CoV -0.074[2]-HAE cells
SARS-CoV -0.069[2]-HAE cells
HCoV-OC43 -0.02-0.17[2]-Huh7
HCoV-229E -0.02-0.17[2]-Huh7

Table 2: Antiviral Activity of this compound, Remdesivir, and Favipiravir against Other RNA Viruses

Virus FamilyVirusThis compoundRemdesivirFavipiravir
Paramyxoviridae Respiratory Syncytial Virus (RSV)Effective inhibition reported[5]--
Flaviviridae West Nile Virus (WNV)Effective inhibition reported[5]--
Dengue-2 VirusEffective inhibition reported[5]--
Filoviridae Ebola Virus-Potent activity reported-
Arenaviridae Lassa Fever Virus-EC50: 1.48 µM (HeLa cells)[2]EC90: 1.7-11.1 µg/mL (Vero cells)[6]
Junin Virus-EC50: 0.47 µM (HeLa cells)[2]EC50: 0.79-0.94 µg/mL (Vero cells)[6]
Orthomyxoviridae Influenza A, B, C--EC50: 0.014-0.55 µg/mL (MDCK cells)[6]

Mechanisms of Action

The antiviral agents discussed employ distinct mechanisms to inhibit viral replication.

This compound: As a host-targeting agent, this compound is a potent inhibitor of furin, a cellular proprotein convertase.[5] Many viral envelope proteins, including the spike protein of SARS-CoV-2, require cleavage by furin to become fully functional and mediate viral entry into host cells. By inhibiting furin, this compound prevents this critical activation step.

Remdesivir: This drug is a nucleotide analog prodrug. Inside the host cell, it is metabolized into its active triphosphate form, which acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). Incorporation of the remdesivir triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication.[2]

Favipiravir: Similar to remdesivir, favipiravir is a prodrug that is converted to its active ribofuranosyl-5'-triphosphate derivative within the cell. This active form is also recognized by the viral RdRp and is incorporated into the growing RNA strand, where it can induce lethal mutagenesis or act as a chain terminator.[6]

Antiviral Mechanisms Figure 1: Mechanisms of Action of this compound, Remdesivir, and Favipiravir cluster_host Host Cell cluster_drugs Antiviral Drugs Virus Virus Viral RNA Viral RNA Virus->Viral RNA Uncoating Viral RNA:n->Viral RNA:n Viral Proteins Viral Proteins Viral RNA->Viral Proteins Translation Progeny Virus Progeny Virus Viral RNA->Progeny Virus Assembly RdRp RdRp Viral RNA->RdRp Template Viral Proteins->Progeny Virus Furin Furin Viral Proteins->Furin Cleavage This compound This compound This compound->Furin Inhibits Remdesivir Remdesivir Remdesivir->RdRp Inhibits Favipiravir Favipiravir Favipiravir->RdRp Inhibits

Figure 1: Mechanisms of Action.

Experimental Protocols

The following provides a generalized, representative protocol for an in vitro antiviral activity assay. Specific parameters such as cell line, virus titer, and incubation times would be optimized for each specific virus and antiviral compound.

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound against a specific virus in a cell-based assay.

Materials:

  • Cells: A susceptible cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).

  • Virus: A well-characterized stock of the virus of interest.

  • Antiviral Compounds: this compound, Remdesivir, Favipiravir, and appropriate vehicle controls (e.g., DMSO).

  • Culture Medium: Appropriate growth medium and maintenance medium for the selected cell line.

  • Reagents: Cell viability assay reagents (e.g., MTT, CellTiter-Glo), reagents for quantifying viral replication (e.g., antibodies for immunofluorescence, reagents for RT-qPCR).

  • Equipment: 96-well cell culture plates, incubator, microscope, plate reader, RT-qPCR machine.

Procedure:

  • Cell Seeding: Seed the selected cell line into 96-well plates at a predetermined density to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the antiviral compounds in maintenance medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After a defined adsorption period (e.g., 1 hour), remove the virus inoculum and add the serially diluted antiviral compounds to the respective wells.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication (e.g., 37°C, 5% CO2) for a specified period (e.g., 48-72 hours).

  • Quantification of Antiviral Activity:

    • Cytopathic Effect (CPE) Reduction Assay: Visually score the virus-induced cell death in each well under a microscope.

    • Viral Yield Reduction Assay: Collect the supernatant from each well and titrate the amount of infectious virus using a plaque assay or TCID50 assay.

    • Quantitative RT-PCR (qRT-PCR): Extract viral RNA from the cell lysate or supernatant and quantify the number of viral genomes.

    • Immunofluorescence Assay: Fix and permeabilize the cells, then stain for a viral antigen using a specific antibody. The percentage of infected cells is then determined.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of the antiviral compounds to determine the 50% cytotoxic concentration (CC50) using a cell viability assay.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as CC50/EC50.

Experimental Workflow Figure 2: Generalized Workflow for In Vitro Antiviral Assay cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis Seed_Cells Seed susceptible cells in 96-well plate Prepare_Compounds Prepare serial dilutions of antiviral compounds Infect_Cells Infect cells with virus (defined MOI) Prepare_Compounds->Infect_Cells Add_Compounds Add diluted compounds to infected cells Infect_Cells->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Quantify_Inhibition Quantify viral inhibition (CPE, Plaque Assay, qRT-PCR) Incubate->Quantify_Inhibition Assess_Toxicity Assess cytotoxicity on uninfected cells (CC50) Incubate->Assess_Toxicity Calculate_EC50 Calculate EC50 and Selectivity Index (SI) Quantify_Inhibition->Calculate_EC50 Assess_Toxicity->Calculate_EC50

Figure 2: Experimental Workflow.

Signaling Pathway and Logical Relationships

The mechanism of action of this compound as a furin inhibitor directly impacts the viral life cycle by preventing the maturation of viral glycoproteins essential for cell entry. This is distinct from the direct inhibition of the viral replication machinery targeted by remdesivir and favipiravir.

Signaling_Pathway Figure 3: Logical Relationship of this compound in Viral Entry Inhibition Virus_Attachment Virus attaches to host cell receptor Precursor_Protein Viral glycoprotein (precursor form) Virus_Attachment->Precursor_Protein Furin_Cleavage Furin-mediated cleavage Precursor_Protein->Furin_Cleavage Active_Protein Mature, active glycoprotein Furin_Cleavage->Active_Protein Successful No_Fusion Membrane fusion blocked Furin_Cleavage->No_Fusion Inhibited MI1851 This compound MI1851->Furin_Cleavage Membrane_Fusion Viral and host membrane fusion Active_Protein->Membrane_Fusion Viral_Entry Successful viral entry Membrane_Fusion->Viral_Entry Successful No_Entry Viral entry inhibited No_Fusion->No_Entry

Figure 3: this compound Viral Entry Inhibition.

Conclusion

This compound represents a promising broad-spectrum antiviral candidate with a host-targeting mechanism that is distinct from polymerase inhibitors like remdesivir and favipiravir. Its ability to inhibit furin offers a potential advantage against viruses that rely on this host protease for activation. While the available data indicates potent antiviral activity, direct, side-by-side comparative studies with other broad-spectrum antivirals are necessary to fully elucidate its relative efficacy. The data and protocols presented in this guide are intended to provide a framework for such future investigations and to aid researchers in the ongoing effort to develop effective countermeasures against a wide range of viral pathogens.

References

Cross-Validation of MI-1851's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the furin inhibitor MI-1851 with alternative compounds, supported by experimental data. We delve into its mechanism of action, benchmark its performance against other inhibitors, and provide detailed experimental protocols for cross-validation.

This compound is a potent, substrate-analog inhibitor of furin, a proprotein convertase with critical roles in various pathological processes, including viral infections and cancer.[1][2][3] Its mechanism of action centers on the inhibition of furin-mediated cleavage of precursor proteins, thereby preventing their activation.[4] This guide will cross-validate this mechanism by comparing this compound's performance with other known furin inhibitors and detailing the experimental procedures required for such validation.

Performance Comparison of Furin Inhibitors

To objectively assess the efficacy of this compound, its inhibitory activity is compared against other well-characterized furin inhibitors. The following table summarizes key quantitative data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. Lower values indicate higher potency.

InhibitorTypeTarget(s)KiIC50Reference(s)
This compound PeptidomimeticFurin10.1 pM-[4]
MI-2415 PeptidomimeticFurin--[5][6]
Decanoyl-RVKR-CMK Peptidomimetic (Irreversible)Proprotein Convertases (including Furin)~1 nM1.3 ± 3.6 nM (Furin), 57 nM (SARS-CoV-2 entry)[4][7][8][9]

Experimental Protocols for Mechanistic Cross-Validation

Validating the mechanism of action of this compound and comparing it to other inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays.

In Vitro Furin Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of furin and its inhibition by compounds like this compound.

Principle: The assay utilizes a fluorogenic substrate that, when cleaved by furin, releases a fluorescent molecule. The increase in fluorescence intensity is directly proportional to furin activity.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 0.2 mM CaCl₂, 0.1% Brij-35, pH 7.5)

  • Test inhibitors (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant furin to each well, except for the blank (buffer only).

  • Add the diluted inhibitors to the respective wells. Include a positive control (furin with no inhibitor) and a vehicle control (furin with solvent).

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic furin substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Monitor the fluorescence kinetically over 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Western Blot Analysis of Furin-Mediated Substrate Cleavage

This method assesses the ability of inhibitors to block the processing of specific furin substrates within a cellular context.

Principle: Cells are treated with furin inhibitors, and the cleavage of a known furin substrate (e.g., pro-TGF-β, pro-Notch) is monitored by detecting the precursor and mature forms of the protein using specific antibodies.

Materials:

  • Cell line expressing the furin substrate of interest

  • Cell culture reagents

  • Furin inhibitors (this compound and alternatives)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the precursor and mature forms of the substrate protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or other inhibitors for a predetermined time.

  • Lyse the cells using ice-cold lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the ratio of the mature to precursor form of the substrate protein, indicating the extent of furin inhibition.

Signaling Pathways Modulated by Furin Inhibition

Furin is a key regulator of multiple signaling pathways through its role in processing precursor proteins. Inhibition of furin by molecules like this compound can therefore have significant downstream effects.

Furin's Role in the Notch Signaling Pathway

The Notch signaling pathway is crucial for cell fate decisions. Furin is responsible for the initial cleavage of the Notch receptor precursor in the trans-Golgi network, a step that is essential for its maturation and subsequent activation upon ligand binding.[10][11][12]

Notch_Signaling_Pathway cluster_golgi Trans-Golgi Network cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro_Notch pro-Notch Furin Furin Pro_Notch->Furin Notch_Heterodimer Mature Notch Receptor (Heterodimer) Notch_Heterodimer_Mem Mature Notch Receptor Notch_Heterodimer->Notch_Heterodimer_Mem Transport Furin->Notch_Heterodimer Cleavage MI1851 This compound MI1851->Furin Inhibition ADAM ADAM Protease Notch_Heterodimer_Mem->ADAM S2 Cleavage Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch_Heterodimer_Mem Binding Gamma_Secretase γ-Secretase ADAM->Gamma_Secretase S3 Cleavage NICD NICD Gamma_Secretase->NICD Release CSL CSL NICD->CSL Binding Gene_Transcription Target Gene Transcription CSL->Gene_Transcription Activation TGF_beta_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_extracellular Extracellular Space cluster_cytoplasm_nucleus Cytoplasm / Nucleus Pro_TGF_beta pro-TGF-β Furin Furin Pro_TGF_beta->Furin Mature_TGF_beta Mature TGF-β Mature_TGF_beta_secreted Mature_TGF_beta_secreted Mature_TGF_beta->Mature_TGF_beta_secreted Secretion Furin->Mature_TGF_beta Cleavage MI1851 This compound MI1851->Furin Inhibition Mature_TGF_beta_ Mature_TGF_beta_ secreted Secreted Mature TGF-β TGF_beta_RII TGF-β RII TGF_beta_RI TGF-β RI TGF_beta_RII->TGF_beta_RI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylation SMAD4 SMAD4 SMAD2_3->SMAD4 Binding SMAD_Complex SMAD Complex SMAD4->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Regulation Mature_TGF_beta_secreted->TGF_beta_RII Binding Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_data Data Analysis and Comparison A Inhibitor Preparation (this compound, MI-2415, Dec-RVKR-CMK) B Furin Activity Assay (Fluorometric) A->B C Determine IC50 and Ki values B->C G Comparative Analysis of Potency and Efficacy C->G D Cell Culture and Inhibitor Treatment E Western Blot for Furin Substrates (e.g., pro-Notch, pro-TGF-β) D->E F Quantify Cleavage Inhibition E->F F->G H Cross-Validation of Mechanism of Action G->H

References

Decoding Specificity: A Comparative Analysis of the Furin Inhibitor MI-1851

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise specificity of a protease inhibitor is paramount. This guide provides an objective comparison of the furin inhibitor MI-1851 against other proteases, supported by available experimental data and detailed methodologies.

This compound is a potent, substrate-analog inhibitor of furin, a proprotein convertase critical in the maturation of a wide array of proteins and implicated in pathologies ranging from viral infections to cancer.[1][2] Its efficacy in inhibiting furin-dependent processes, such as the cleavage of the SARS-CoV-2 spike protein, has positioned it as a compound of significant interest.[1][3] However, a thorough evaluation of its activity against other proteases is essential to predict potential off-target effects and ensure its therapeutic window.

Performance Comparison of Furin Inhibitors

To contextualize the specificity of this compound, this guide includes comparative data for two other well-characterized furin inhibitors: the broad-spectrum proprotein convertase inhibitor decanoyl-RVKR-CMK and the highly selective inhibitor BOS-318.

InhibitorTarget ProteaseOther ProteasesKi (nM)IC50 (nM)Citation(s)
This compound Furin-0.0101-[2]
TrypsinReduced activity--
ThrombinNegligible activity-> 3000
Factor XaNegligible activity-> 3000
PlasminNegligible activity-> 3000
CYP1A2, CYP2C9, CYP2C19, CYP2D6No inhibition--[1][3]
CYP3A4Weak inhibition--[1][3]
dec-RVKR-CMK Furin-~1-
PC1/PC3-2.0-
PC2-0.36-
PACE4-3.6-
PC5/PC6-0.12-
PC7-0.12-
SARS-CoV-2 (in plaque reduction assay)--57
BOS-318 Furin--1.9[2]
PCSK5--25.3[2]
PCSK7--45.8[2]
PCSK6--209.4[2]

Experimental Protocols

The determination of inhibitor specificity is crucial for preclinical evaluation. A standard method for assessing the inhibitory activity of compounds against proteases is the fluorogenic substrate assay.

Protocol: Fluorogenic Protease Inhibitor Specificity Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of proteases.

Materials:

  • Purified recombinant proteases (e.g., furin, trypsin, thrombin, Factor Xa, plasmin, etc.)

  • Specific fluorogenic substrate for each protease

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (specific to each protease, generally containing a buffering agent, salts, and additives to ensure optimal enzyme activity and stability)

  • 96-well black microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Enzyme Preparation: Dilute each protease to its optimal working concentration in the corresponding pre-chilled assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be 100 µM, with 10-fold dilutions down to the pM range. Include a vehicle control (solvent only).

  • Reaction Setup:

    • To each well of the 96-well plate, add a fixed volume of the diluted enzyme.

    • Add an equal volume of the diluted inhibitor or vehicle control to the respective wells.

    • Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Add a fixed volume of the specific fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths will be specific to the fluorophore of the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Visualizing Experimental Design and Biological Context

To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis enzyme Protease Stock enzyme_inhibitor Enzyme + Inhibitor (Pre-incubation) enzyme->enzyme_inhibitor Dilution inhibitor This compound Stock inhibitor->enzyme_inhibitor Serial Dilution substrate Fluorogenic Substrate Stock reaction Reaction Initiation (+ Substrate) substrate->reaction Addition plate 96-Well Plate enzyme_inhibitor->reaction reader Fluorescence Plate Reader reaction->reader data Raw Data reader->data ic50 IC50 Determination data->ic50

Experimental workflow for determining protease inhibitor IC50 values.

signaling_pathway cluster_virus Virus cluster_cell Host Cell Spike_inactive Inactive Spike Protein (Uncleaved) Furin Furin Spike_inactive->Furin Processing Spike_active Active Spike Protein (Cleaved) Furin->Spike_active ACE2 ACE2 Receptor Spike_active->ACE2 Binding Membrane_fusion Membrane Fusion & Viral Entry ACE2->Membrane_fusion MI1851 This compound MI1851->Furin Inhibition

Inhibition of viral entry by this compound through blocking furin-mediated spike protein cleavage.

References

MI-1851: A Potent Contender in Furin Inhibition for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic development, the strategic inhibition of host enzymes exploited by pathogens is a key area of research. Furin, a host proprotein convertase, has emerged as a critical target due to its role in the maturation of a wide array of viral and bacterial proteins. This guide provides a comprehensive performance benchmark of MI-1851, a novel furin inhibitor, against other known inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

Performance Benchmark of Furin Inhibitors

The inhibitory potency of this compound and other notable furin inhibitors is summarized below. The data, presented as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), are collated from various in vitro studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

InhibitorTypeTargetPotency (Ki/IC50)Key Characteristics
This compound PeptidomimeticFurinEffective at low µM concentrations in cellular assays[1]Substrate-analog inhibitor, shows significant antipseudomonal activity and antiviral effects against SARS-CoV-2.[1][2]
Decanoyl-RVKR-CMK PeptidomimeticProprotein ConvertasesKi: ~1 nM for furin; IC50: 1.3 ± 3.6 nM[3][4]Gold-standard, potent, covalent, and cell-permeable inhibitor, but lacks selectivity among proprotein convertases.[3][4]
BOS-318 Small MoleculeFurinIC50: 1.9 ± 1.1 nM; Ki: 0.413 nM[3]Highly selective, cell-permeable, and potent inhibitor with minimal off-target effects.[3][5]
MI-1148 PeptidomimeticFurin, PC1/3Ki: 5.5 pM for furin[6]Extremely potent inhibitor with demonstrated antibacterial and antiviral activity.[6]

Experimental Protocols

Furin Activity Assay (Fluorometric)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against furin.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • Test compound (e.g., this compound) and known inhibitor (e.g., Dec-RVKR-CMK)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.

  • In the microplate, add the assay buffer, the recombinant furin, and the diluted inhibitors.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for a specified duration (e.g., 30-60 minutes).

  • The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Viral Entry Assay (Pseudovirus-based)

This protocol describes a common method to assess the efficacy of furin inhibitors in preventing viral entry into host cells.

Materials:

  • Host cells expressing the target receptor (e.g., ACE2 for SARS-CoV-2)

  • Pseudoviruses carrying the viral surface glycoprotein of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase or GFP)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • 96-well cell culture plate

  • Luciferase assay reagent or fluorescence microscope

Procedure:

  • Seed the host cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Infect the pre-treated cells with the pseudoviruses.

  • Incubate the infected cells for a period that allows for viral entry and reporter gene expression (e.g., 48-72 hours).

  • If using a luciferase reporter, lyse the cells and add the luciferase assay reagent. Measure the luminescence using a plate reader.

  • If using a GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope.

  • The percentage of inhibition of viral entry is calculated by comparing the reporter signal in treated cells to that in untreated control cells.

  • The EC50 (half-maximal effective concentration) value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To further elucidate the role of furin and the experimental approach to its inhibition, the following diagrams are provided.

Furin_Signaling_Pathway cluster_golgi Trans-Golgi Network cluster_cell_surface Cell Surface Proprotein Pro-protein (e.g., Viral Glycoprotein) Furin Furin Proprotein->Furin Cleavage at multibasic site Processed_Protein Mature Protein (Active) Furin->Processed_Protein Mature_Virus Mature Virus Particle Processed_Protein->Mature_Virus Assembly

Caption: Furin-mediated cleavage of viral glycoproteins in the trans-Golgi network.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cell-Based Assay Recombinant_Furin Recombinant Furin Inhibitor This compound / Known Inhibitor Recombinant_Furin->Inhibitor Substrate Fluorogenic Substrate Inhibitor->Substrate Measurement Measure Fluorescence (Determine IC50/Ki) Substrate->Measurement Host_Cells Host Cells Inhibitor_Cell Add Inhibitor Host_Cells->Inhibitor_Cell Pseudovirus Infect with Pseudovirus Inhibitor_Cell->Pseudovirus Reporter Measure Reporter Gene (Determine EC50) Pseudovirus->Reporter

Caption: Workflow for benchmarking furin inhibitor performance.

References

Independent Verification of MI-1851 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on MI-1851, a substrate-analog furin inhibitor, with other alternative compounds. The information is compiled from peer-reviewed scientific literature to aid in the independent verification of its performance and potential as a therapeutic agent.

Quantitative Performance Comparison of Furin Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound and other notable furin inhibitors. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates higher potency.

InhibitorFurin Inhibition Constant (Ki)Furin IC50Selectivity ProfileKey Findings
This compound 10.1 pM [1]Not explicitly reportedWeak inhibitor of CYP3A4; does not inhibit CYP1A2, 2C9, 2C19, and 2D6.[1]Potent furin inhibitor with antiviral activity against SARS-CoV-2 and antipseudomonal effects.[2][3] Good in vitro safety profile.[3][4]
Decanoyl-RVKR-cmk ~1 nM[1]57 nM (plaque reduction assay for SARS-CoV-2)[5]Broad-spectrum inhibitor of proprotein convertases (PC1, PC2, PC4, PACE4, PC5, PC7, and furin).[5]Considered a "gold standard" in vitro furin inhibitor.[6]
BOS-318 0.413 nM[1]1.9 nM[1][7]Highly selective for furin over other proprotein convertases (PCSK5, PCSK6, PCSK7).[1]Cell-permeable inhibitor with a unique binding mechanism, effective in reducing SARS-CoV-2 cell-to-cell spread.[8][9]
MI-1148 5.5 pM[10]Not explicitly reportedStrongly inhibits PC1/3, less effective against PC2.[10]A potent peptidomimetic furin inhibitor with antibacterial and antiviral activity.[10]
MI-2415 Not explicitly reportedNot explicitly reportedShowed concentration-dependent inhibition of CYP3A4.[3]Demonstrated antipseudomonal activity, though less potent than this compound in this aspect.[3]

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Furin Inhibition Assay

The inhibitory activity of compounds against furin is typically determined using a fluorogenic substrate-based assay.

  • Reagents: Recombinant human furin, a fluorogenic furin substrate (e.g., pERTKR-AMC or Boc-RVRR-MCA), assay buffer (e.g., 100 mM HEPES, pH 7.0, 2 mM CaCl2, 0.2% Triton X-100), and the test inhibitor.[11][12][13]

  • Procedure:

    • The test inhibitor, at various concentrations, is pre-incubated with recombinant furin in the assay buffer in a 96-well plate.[14]

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 360/460 nm for AMC).[14]

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Antiviral Activity Assay against SARS-CoV-2 in Calu-3 Cells

The efficacy of this compound in inhibiting SARS-CoV-2 replication is assessed in a human lung epithelial cell line.

  • Cell Culture: Calu-3 cells, which endogenously express TMPRSS2, are seeded in 96-well plates and grown to confluency.[15]

  • Infection and Treatment:

    • Cells are pre-treated with various concentrations of this compound for a defined period.

    • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).[16]

    • After an adsorption period, the virus- and compound-containing medium is removed and replaced with fresh medium containing the inhibitor.[17]

  • Quantification of Viral Replication:

    • At a specified time post-infection (e.g., 24 or 48 hours), the cell culture supernatant is collected.

    • The amount of infectious virus in the supernatant is quantified using a plaque assay or by measuring viral RNA levels via RT-qPCR.

  • Data Analysis: The effective concentration (EC50) that inhibits viral replication by 50% is calculated from the dose-response curve.

Cytotoxicity Assay in Primary Human Hepatocytes

The potential toxicity of this compound is evaluated in primary human hepatocytes, which are considered the gold standard for in vitro hepatotoxicity studies.

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated 96-well plates. The cells are allowed to attach and form a monolayer.[18]

  • Compound Treatment: The cells are exposed to a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[18]

  • Viability Assessment: Cell viability is measured using various assays, such as:

    • MTS/MTT assay: Measures the metabolic activity of viable cells.

    • LDH release assay: Quantifies the release of lactate dehydrogenase from damaged cells.

    • ATP-based assays: Measures the ATP content as an indicator of cell viability.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve. A high CC50 value indicates low cytotoxicity. Research on this compound showed no impairment of viability in primary human hepatocytes at concentrations up to 100 μM.[1]

Visualizations

Signaling Pathway: Furin-Mediated Cleavage of Viral Spike Protein

Furin_Cleavage_Pathway cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Spike_Unc Uncleaved Spike Protein (S0) Furin Furin (in Golgi/TGN) Spike_Unc->Furin Cleavage Spike_Cleaved Cleaved Spike Protein (S1/S2) Furin->Spike_Cleaved Viral_Entry Viral Entry & Fusion Spike_Cleaved->Viral_Entry Activation MI1851 This compound MI1851->Furin Inhibition

Caption: Furin-mediated cleavage of the viral spike protein, a critical step for viral entry, is inhibited by this compound.

Experimental Workflow for Furin Inhibitor Evaluation

Furin_Inhibitor_Workflow cluster_screening Initial Screening cluster_cellular Cell-Based Assays cluster_safety Safety Profiling In_Vitro_Assay In Vitro Furin Inhibition Assay Determine_Potency Determine Ki / IC50 In_Vitro_Assay->Determine_Potency Antiviral_Assay Antiviral Activity Assay (e.g., SARS-CoV-2 in Calu-3) Determine_Potency->Antiviral_Assay Lead Compound Selectivity_Assay CYP450 Inhibition Assay Determine_Potency->Selectivity_Assay Lead Compound Determine_Efficacy Determine EC50 Antiviral_Assay->Determine_Efficacy Cytotoxicity_Assay Cytotoxicity Assay (Primary Human Hepatocytes) Determine_Efficacy->Cytotoxicity_Assay Efficacious Compound Determine_Toxicity Determine CC50 Cytotoxicity_Assay->Determine_Toxicity

Caption: A typical experimental workflow for the evaluation of a novel furin inhibitor like this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling MI-1851

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for the peptidomimetic furin inhibitor, MI-1851. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While specific quantitative exposure limits for this compound have not been established, it is imperative to handle this compound with care as a potent bioactive molecule. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesANSI Z87.1-compliant, with side shields
GogglesRecommended for splash-prone procedures
Hand Protection GlovesNitrile, chemical-resistant
Skin and Body Protection Lab CoatStandard laboratory coat
Long sleeves, fully buttoned
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols may be generated, use a NIOSH-approved respirator.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent contamination and degradation of this compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store this compound as a lyophilized powder in a tightly sealed container at -20°C for long-term stability.

  • Protect from moisture and light.

Preparation of Stock Solutions:

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • Reconstitute the lyophilized powder in a suitable solvent, such as sterile, oxygen-free water or buffer. For peptides containing cysteine, methionine, or tryptophan, the use of oxygen-free buffers is highly recommended to prevent oxidation.

  • Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.

Handling of Solutions:

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • For short-term storage of solutions, keep at 2-8°C for no more than a few days. For longer-term storage, store frozen at -20°C or below. Peptides containing asparagine, glutamine, cysteine, methionine, or tryptophan have limited stability in solution.

  • Always handle solutions in a well-ventilated area, and a chemical fume hood is recommended for procedures with a higher risk of aerosolization.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

MI1851_Workflow This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive and Inspect this compound Store Store at -20°C Receive->Store Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate Reconstitute Reconstitute in Appropriate Solvent Equilibrate->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Use Use in Experiment Aliquot->Use Waste Collect Waste Use->Waste Dispose Dispose as Chemical Waste Waste->Dispose

This compound Laboratory Handling Workflow

Disposal Plan

The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. As a bioactive peptide, it is crucial to prevent its release into the environment.

Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.

  • Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.

Disposal Method:

  • Do not dispose of this compound down the drain or in regular trash.

  • The recommended method of disposal for peptide-based research chemicals is incineration by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. They can provide guidance on specific institutional procedures and ensure compliance with all regulations.

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: Determine the nature and extent of the spill.

  • Personal Protective Equipment: Wear appropriate PPE, including double gloves, a lab coat, and eye protection, before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills , carefully cover the spill with absorbent material to avoid raising dust. Gently sweep the material into a labeled waste container.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, collect the material into a labeled waste container.

  • Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.

  • Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the most comprehensive information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.